Hydroxy-PEG3-PFP ester
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKFXKPNIRFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121184 | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807537-40-1 | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hydroxy-PEG3-PFP Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP ester, with the IUPAC name perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug discovery.[1] This molecule incorporates a short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal hydroxyl group, and a highly reactive pentafluorophenyl (PFP) ester.[1] The PEG moiety enhances aqueous solubility and provides flexibility, while the PFP ester allows for efficient and stable amide bond formation with primary and secondary amines.[2][3] The terminal hydroxyl group offers a site for further chemical modification.[2]
PFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation reactions where hydrolysis is a competing factor.[4][5] This enhanced stability can lead to more efficient and reproducible conjugations.[6][7] A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[8][9][10]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and for the characterization of its conjugates.
| Property | Value | Reference(s) |
| CAS Number | 1807537-40-1 | [1] |
| Molecular Formula | C₁₅H₁₇F₅O₆ | [11] |
| Molecular Weight | 388.28 g/mol | [11] |
| Appearance | Varies (often a colorless to light yellow liquid or solid) | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF) | [7] |
| Storage Conditions | Store at -20°C with desiccant to prevent moisture degradation. | [7] |
Core Applications and Mechanism of Action
The primary utility of this compound lies in its ability to covalently link to amine-containing molecules. The key to its function is the PFP ester group, which is highly reactive towards nucleophilic attack from primary and secondary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6]
The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a leaving group. PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous media compared to NHS esters, which can lead to higher reaction efficiencies.[6][7]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the two ligands is a critical component influencing the PROTAC's efficacy.[12]
This compound is a valuable tool in PROTAC development. The PFP ester can be used to conjugate the linker to an amine-containing ligand, while the terminal hydroxyl group can be further modified to attach the other ligand. The PEG3 spacer provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][] This ternary complex formation is essential for efficient ubiquitination.[13]
Experimental Protocols
The following are detailed, representative protocols for the use of this compound and the characterization of its conjugates. These should be optimized for specific applications.
Protocol 1: General Bioconjugation to an Amine-Containing Molecule
This protocol describes a general procedure for conjugating this compound to a protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Reaction Buffer: 50–100 mM phosphate-buffered saline (PBS), borate, or bicarbonate buffer, pH 7.2–8.5.[15] Avoid buffers containing primary amines like Tris.[7]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution
-
Desalting columns or dialysis equipment for purification[7]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the stirred protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[16]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[15] Reaction times and temperatures may require optimization.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to consume any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[7]
-
For higher purity, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[]
-
Protocol 2: Characterization of the Conjugate
Mass Spectrometry (MS):
-
Objective: To confirm the covalent attachment of the this compound to the protein and to determine the degree of labeling.
-
Procedure:
-
Prepare the purified conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer system.
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).[2]
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass increase corresponds to the number of attached linker molecules.
-
HPLC Analysis:
-
Objective: To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, singly-conjugated, doubly-conjugated).
-
Procedure:
-
Use a suitable HPLC column, such as a reversed-phase C4 or C18 column for proteins.[18]
-
Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.[18]
-
Inject the purified conjugate and monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Protein Conjugation and Analysis
Caption: Experimental workflow for protein conjugation.
Conclusion
This compound is a valuable and versatile tool for researchers in bioconjugation and drug development. Its enhanced stability compared to NHS esters, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for a variety of applications, most notably in the rapidly advancing field of PROTACs. By understanding its chemical properties and employing optimized experimental protocols, scientists can effectively leverage this crosslinker to create novel bioconjugates for therapeutic and research purposes.
References
- 1. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 2. enovatia.com [enovatia.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sciex.com [sciex.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. amsbio.com [amsbio.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Structure, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG3-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visualizations are provided to facilitate its practical application in research and development.
Core Concepts: Chemical Structure and Properties
This compound, with the IUPAC name perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, is a versatile chemical tool.[1] Its structure is characterized by a hydroxyl (-OH) group at one end of a tri-ethylene glycol (PEG3) spacer and a pentafluorophenyl (PFP) ester at the other. This bifunctional nature allows for a two-step conjugation strategy, making it a valuable asset in the construction of complex biomolecules.[1][2][3]
The PFP ester provides a reactive site for facile conjugation to primary and secondary amines, forming stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which are prone to hydrolysis.[1] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[4][5] The hydroxyl group offers a secondary point for modification, allowing for the attachment of a wide range of molecules. The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a crucial property for biological applications.[3]
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1807537-40-1 | [1] |
| Chemical Formula | C15H17F5O6 | [1] |
| Molecular Weight | 388.29 g/mol | [1] |
| Purity | ≥95% | [3] |
| Appearance | Varies (refer to Certificate of Analysis) | |
| Solubility | Soluble in aqueous solutions and polar organic solvents.[6] | [6] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1] | [1] |
Key Applications in Drug Development: The PROTAC Revolution
This compound is a key building block in the development of PROTACs, a revolutionary class of therapeutics that hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[7][8] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10][11]
The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and composition directly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[9][10][12] The flexible and hydrophilic nature of the PEG3 spacer in this compound is advantageous in this context, as it can facilitate the optimal positioning of the POI and E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[10][11][13]
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in bioconjugation reactions.
General Protocol for Conjugation of this compound to a Primary Amine
This protocol outlines the general steps for conjugating the PFP ester moiety of the linker to a biomolecule containing a primary amine, such as a protein or an amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[4][5]
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the biomolecule solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Workflow for PROTAC Synthesis using this compound
This workflow outlines the synthetic strategy for constructing a PROTAC, where the PFP ester is reacted with an amine-functionalized E3 ligase ligand, and the hydroxyl group is subsequently modified to couple with the POI ligand.
Caption: A two-step synthetic workflow for generating a PROTAC using the bifunctional this compound linker.
Data Presentation
Quantitative data regarding the performance of PEG linkers in PROTACs is crucial for rational design. The following tables summarize illustrative data on how PEG linker length can influence the physicochemical properties and degradation efficiency of PROTACs. While this data is not specific to this compound, it provides valuable context for the importance of linker selection.
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Physicochemical Properties
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |
Table 3: Illustrative Influence of PEG Linker Length on PROTAC Degradation Efficiency and Permeability
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a stable amine-reactive PFP ester, a modifiable hydroxyl group, and a solubility-enhancing PEG spacer makes it particularly well-suited for the construction of complex bioconjugates, most notably PROTACs. The information and protocols provided in this guide are intended to facilitate the effective application of this valuable linker in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. amsbio.com [amsbio.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation and drug development. Its unique architecture, featuring a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a reactive pentafluorophenyl (PFP) ester, and a terminal hydroxyl group, offers a combination of hydrophilicity, reactivity, and versatility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
The well-defined structure of this compound imparts several advantageous properties for bioconjugation applications. The short PEG3 spacer enhances aqueous solubility of the linker and its conjugates, mitigating aggregation issues often encountered with hydrophobic molecules.[1][2] The PFP ester provides a highly reactive handle for efficient conjugation to primary and secondary amines, while the terminal hydroxyl group offers a site for further chemical modification.[1][2]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the characterization of the resulting conjugates.
| Property | Value | Reference(s) |
| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | [3][4] |
| Synonyms | HO-PEG3-PFP ester | [4] |
| CAS Number | 1807537-40-1 | [3][4] |
| Molecular Formula | C₁₅H₁₇F₅O₆ | [3][4][5] |
| Molecular Weight | 388.29 g/mol | [4][5] |
| Appearance | Typically a colorless to light yellow liquid or oil | |
| Purity | ≥95% | [3] |
| Solubility | Soluble in aqueous solutions and polar organic solvents such as DMSO, DMF, and dichloromethane (B109758). | [1][2] |
| Boiling Point | Data not available; likely high due to molecular weight and polarity. | |
| Density | Data not available. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Equilibrate to room temperature before opening. | [6] |
Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional groups: the PFP ester and the hydroxyl group.
-
PFP Ester: The pentafluorophenyl ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[7] This reaction is the cornerstone of its use in labeling proteins, peptides, and other amine-containing biomolecules. PFP esters are known to be more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly at neutral to slightly basic pH (7.2-8.5), which are optimal conditions for amine acylation.[1][4] This increased stability provides a wider window for conjugation reactions, potentially leading to higher yields and more reproducible results.[1]
-
Hydroxyl Group: The terminal hydroxyl group is a versatile functional handle that can be used for further derivatization. It can be activated or converted to other functional groups to enable alternative conjugation chemistries. For instance, it can undergo esterification with carboxylic acids or be converted to an azide (B81097) for use in "click chemistry" reactions.[1]
The stability of the ester linkage is pH-dependent, with the rate of hydrolysis increasing with higher pH.[8][9] It is recommended to use freshly prepared solutions of the reagent for conjugation reactions to minimize hydrolysis.[6]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.
General Protocol for Amine Conjugation
This protocol outlines a general procedure for the conjugation of this compound to a protein or other amine-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[2] Avoid buffers containing primary amines (e.g., Tris).[6]
-
Organic Solvent: Anhydrous DMSO or DMF.[6]
-
Quenching Reagent (optional): Tris buffer or glycine (B1666218) solution.[2]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[6]
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange to remove any interfering primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[2][6]
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle mixing. The optimal molar ratio of ester to amine should be determined empirically but typically ranges from 2:1 to 10:1.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[2]
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[6]
Activation of the Hydroxyl Group
The terminal hydroxyl group can be activated for subsequent reactions. A common method is tosylation.
Materials:
-
This compound conjugate
-
Anhydrous pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Characterization of Conjugates
Successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, which will show an increase corresponding to the mass of the attached linker and any other modifications.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the formation of the amide bond and the presence of the PEG chain.[10]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[10]
Applications in Drug Development
This compound is a key building block in the synthesis of complex therapeutic modalities, most notably PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis due to its ability to covalently attach to an amine-containing ligand via its PFP ester, while its hydroxyl group can be derivatized to connect to the other ligand.[11][12] The PEG spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[11][12]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to connect the cytotoxic drug to the antibody. The PFP ester can react with lysine (B10760008) residues on the antibody surface, while the hydroxyl group can be used to attach the drug molecule. The hydrophilic PEG chain can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.
Visualizations
Experimental Workflow for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. axispharm.com [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Synthesis of Hydroxy-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Hydroxy-PEG3-PFP ester, a valuable heterobifunctional linker used extensively in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to aid researchers in the successful preparation of this important reagent.
Introduction
This compound, chemically known as pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a hydrophilic linker containing a terminal hydroxyl group and an active pentafluorophenyl (PFP) ester. The triethylene glycol (PEG3) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The PFP ester is a highly efficient reactive group for forming stable amide bonds with primary and secondary amines, offering greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1] These characteristics make this compound an ideal tool for covalently linking biomolecules.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-stage process:
-
Preparation of the Precursor: Synthesis of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid (Hydroxy-PEG3-acid).
-
Activation of the Carboxylic Acid: Esterification of Hydroxy-PEG3-acid with pentafluorophenol (B44920) to yield the final product.
The overall synthetic scheme is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Stage 1: Synthesis of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid (Hydroxy-PEG3-acid)
This stage involves a Michael addition of triethylene glycol to a protected acrylic acid, followed by deprotection.
Experimental Workflow:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Triethylene glycol | 150.17 |
| Sodium hydride (60% in mineral oil) | 24.00 (as NaH) |
| tert-Butyl acrylate | 128.17 |
| Anhydrous Tetrahydrofuran (THF) | |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | |
| Ethyl acetate | |
| Brine | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Dichloromethane (B109758) (DCM) | |
| Trifluoroacetic Acid (TFA) | |
| Silica (B1680970) gel for column chromatography |
Procedure:
-
Alkoxide Formation: To a solution of triethylene glycol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Michael Addition: The reaction mixture is cooled back to 0 °C, and tert-butyl acrylate (1.0 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification of Intermediate: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product, tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is purified by flash column chromatography on silica gel.
-
Deprotection: The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid (excess) is added. The solution is stirred at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Isolation: The solvent and excess TFA are removed under reduced pressure to yield Hydroxy-PEG3-acid, which can be used in the next step without further purification.
Quantitative Data (Typical):
| Parameter | Value |
| Yield (Intermediate) | 70-85% |
| Yield (Final Acid) | >95% (quantitative) |
| Purity (by NMR) | >95% |
Stage 2: Esterification of Hydroxy-PEG3-acid with Pentafluorophenol
This stage involves the activation of the carboxylic acid of the PEG linker and subsequent reaction with pentafluorophenol.
Experimental Workflow:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Hydroxy-PEG3-acid | 222.24 |
| Pentafluorophenol | 184.06 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |
| Anhydrous Dichloromethane (DCM) | |
| Silica gel for column chromatography |
Procedure:
-
Reaction Setup: To a solution of Hydroxy-PEG3-acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere, the mixture is cooled to 0 °C.
-
Coupling Reaction: A solution of DCC (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled reaction mixture. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Storage and Handling
This compound is moisture-sensitive.[1] It should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[1]
References
The Superiority of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the arsenal (B13267) of chemical methods available for modifying biomolecules, the use of amine-reactive reagents is particularly widespread due to the prevalence of lysine (B10760008) residues on the surface of proteins. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for such modifications. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of reactivity, stability, and overall conjugation efficiency.[1] This technical guide provides an in-depth exploration of the mechanism of action of PFP esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Principles: The Chemistry of PFP Ester-Amine Reactions
The fundamental reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution.[2] The reaction proceeds through a well-defined mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a good leaving group.[2][3]
The exceptional reactivity of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][2] This inductive effect renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.[1]
The PFP Ester Advantage: Enhanced Reactivity and Stability
A key advantage of PFP esters over the more traditional NHS esters lies in their superior stability in aqueous environments, which are obligatory for most bioconjugation reactions.[1][2][4] NHS esters are notoriously prone to hydrolysis, a competing reaction where water molecules attack the ester, leading to the formation of an inactive carboxylic acid and reducing the overall efficiency of the desired conjugation.[1][5] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, which translates to a longer effective reaction window and potentially higher conjugation yields.[1][4][6][7]
This enhanced stability does not come at the cost of reactivity towards the target amine. In fact, kinetic studies have demonstrated that PFP esters exhibit faster reaction kinetics with amines compared to NHS esters.[1] This heightened reactivity is particularly advantageous when working with low concentrations of precious biomolecules or when aiming for rapid conjugation.[7]
The Competing Reaction: Hydrolysis
In aqueous media, the primary competing reaction for the desired aminolysis is hydrolysis. A water molecule acts as the nucleophile, attacking the PFP ester to generate the corresponding carboxylic acid and releasing pentafluorophenol.[2] While PFP esters are more resistant to hydrolysis than NHS esters, the rate of this side reaction is pH-dependent and increases with rising pH.[2][6] Therefore, a careful balance must be struck to maintain a pH that is high enough for efficient amine reactivity (where the amine is deprotonated and thus more nucleophilic) but low enough to minimize competing hydrolysis.[2][6]
Quantitative Comparison of Amine-Reactive Esters
The selection of an appropriate crosslinker is a critical decision in the design of any bioconjugation strategy. The following tables summarize key properties and kinetic data for PFP esters in comparison to other commonly used amine-reactive esters.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 | 8.0 - 10.0 |
| Solubility | Generally requires organic solvent (DMSO, DMF) | Generally requires organic solvent (DMSO, DMF) | Water-soluble | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1][3] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[3] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[3] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[5] | Susceptible to hydrolysis, which can lead to lower reaction yields.[3][5] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be less stable than an amide bond. |
Table 1: Key Properties of Common Amine-Reactive Crosslinkers. [3]
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |
| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |
| poly(pentafluorophenyl acrylate) (poly(PFPA)) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |
| poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |
Table 2: Comparative Aminolysis Kinetics of PFP vs. NHS Ester Polymer Platforms. The reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform, demonstrating the superior reactivity of PFP esters.[2]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PFP ester bioconjugation, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
References
An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: A Core Component in Modern Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP ester, with CAS number 1807537-40-1, is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics.[1][2] This molecule is characterized by a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a pentafluorophenyl (PFP) ester reactive group.[1][3] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the two distinct functional groups allow for sequential and controlled conjugation to various biomolecules.[1]
The PFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on amine-modified oligonucleotides.[3][4] Notably, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiencies.[5] The terminal hydroxyl group provides an additional site for further derivatization, enabling the construction of more complex molecular architectures.[3] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][6][7]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design and synthesis.
| Property | Value |
| CAS Number | 1807537-40-1 |
| Chemical Formula | C₁₅H₁₇F₅O₆[3] |
| Molecular Weight | 388.28 g/mol [2] |
| Appearance | Not specified, typically a solid or oil |
| Purity | Typically ≥95%[1] |
| Solubility | Soluble in common organic solvents (DMSO, DMF)[5] |
| Storage Conditions | Store at -20°C for long-term stability[3] |
Core Applications and Methodologies
The unique architecture of this compound makes it a versatile tool for a range of applications, most notably in the development of PROTACs and other bioconjugates.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for this linker component.
The synthesis of a PROTAC using this linker typically involves a two-step process. First, the PFP ester is reacted with an amine-containing ligand for either the POI or the E3 ligase. Following purification, the hydroxyl group on the PEG chain is activated (e.g., by conversion to a tosylate or mesylate) or reacted under Mitsunobu conditions to enable conjugation to the second ligand. The PEG3 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves coopting the ubiquitin-proteasome pathway to selectively tag a target protein for degradation.
Bioconjugation to Proteins and Oligonucleotides
The amine-reactive PFP ester allows for the straightforward labeling of proteins and amine-modified oligonucleotides. The resulting amide bond is highly stable, making this a robust method for creating long-lasting conjugates for applications in diagnostics, imaging, and therapeutics. The hydrophilic PEG spacer can improve the solubility and reduce the aggregation of the labeled biomolecule.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., molar excess of the linker, reaction time, and temperature) is recommended for each specific application.
General Protocol for Protein Labeling
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[8][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the stock protein solution is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8] Do not store the PFP ester in solution due to its susceptibility to hydrolysis.[9]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[8]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted PFP ester and byproducts by using a desalting column or by dialysis against a suitable storage buffer.[9]
-
Analysis: The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
Two-Step Conjugation for PROTAC Synthesis
This protocol outlines a general approach for synthesizing a PROTAC where the PFP ester is first reacted with an amine-containing molecule (Molecule A), followed by conjugation of the hydroxyl group to a second molecule (Molecule B).
Step 1: Reaction of PFP Ester with Molecule A (Amine-containing)
-
Follow steps 1-4 as described in the "General Protocol for Protein Labeling," substituting the protein with "Molecule A."
-
Purify the resulting Hydroxy-PEG3-Molecule A conjugate using an appropriate method (e.g., HPLC, column chromatography).
Step 2: Activation of Hydroxyl Group and Conjugation to Molecule B
-
This step requires standard organic synthesis techniques to activate the terminal hydroxyl group of the Hydroxy-PEG3-Molecule A conjugate (e.g., conversion to a tosylate or mesylate).
-
The activated linker-Molecule A conjugate is then reacted with a suitable functional group on Molecule B (e.g., an amine or thiol) under anhydrous conditions.
-
The final PROTAC molecule is purified by chromatography.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and biotechnology. Its key advantages include the enhanced hydrolytic stability of the PFP ester compared to NHS esters, which can lead to more efficient and reproducible bioconjugation reactions, and the hydrophilic PEG spacer that improves the physicochemical properties of the resulting conjugates.[5] The presence of an orthogonal hydroxyl group further expands its utility in the construction of complex molecules such as PROTACs. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their research in targeted therapies and other areas of life sciences.
References
- 1. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound - CAS:1807537-40-1 - KKL Med Inc. [kklmed.com]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Properties, Applications, and Protocols
Introduction
Hydroxy-PEG3-PFP ester is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, diagnostics, and therapeutic development. This molecule incorporates a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group, and a pentafluorophenyl (PFP) ester. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the PFP ester offers a semi-stable reactive group for efficient conjugation to primary amines. The terminal hydroxyl group provides an additional site for further chemical modification.
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and visual representations of its reaction mechanisms and applications.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 388.29 g/mol [1] |
| Chemical Formula | C₁₅H₁₇F₅O₆[1] |
| Exact Mass | 388.0945 u[1] |
| CAS Number | 1807537-40-1[1][2] |
| IUPAC Name | perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate[1] |
| Synonyms | HO-PEG3-PFP ester[1] |
| Purity | Typically >95%[1][3] |
| Appearance | Not specified, likely a solid or oil |
| Storage Conditions | Short-term at 0-4 °C; Long-term at -20 °C[1] |
Experimental Protocols
Amine Labeling with this compound
PFP esters are employed for the conjugation of molecules to primary amines, such as the lysine (B10760008) residues found in proteins. The PFP ester is more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiencies.[1][3][4]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.
-
Ensure the final concentration of the organic solvent is less than 10% to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against a suitable buffer (e.g., PBS).
-
Application in PROTAC Synthesis
This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PFP ester end can be reacted with an amine group on one of the ligands, while the hydroxyl group can be activated or modified to react with the other ligand, allowing for a stepwise and controlled synthesis of the PROTAC molecule.
Visualizations
Experimental Workflow for Amine Labeling
Caption: Workflow for labeling primary amines with this compound.
PROTAC Structure and the Role of the Linker
References
The Pivotal Role of the PEG3 Linker in Enhancing Solubility and Providing Optimal Spacing in Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a fundamental strategy to improve the physicochemical and pharmacokinetic properties of therapeutic molecules.[1][2] Among the various lengths of PEG linkers available, the discrete PEG3 linker, comprising three ethylene (B1197577) glycol units, offers a unique and advantageous balance of hydrophilicity and a defined, compact size.[3][4] This technical guide delves into the multifaceted role of the PEG3 linker, focusing on its significant contributions to enhancing aqueous solubility and providing precise spatial separation between conjugated moieties.
Core Principles of PEG3-Mediated Solubility Enhancement
The primary mechanism through which a PEG3 linker augments the solubility of a conjugated molecule lies in its inherent hydrophilicity.[4] The repeating ethylene glycol units (–O–CH₂–CH₂–) within the PEG3 chain are adept at forming hydrogen bonds with water molecules.[1] This interaction leads to the formation of a hydration shell around the molecule, which effectively shields hydrophobic regions and increases the molecule's affinity for aqueous environments.[1][4][5] This is particularly critical for many potent small-molecule drugs and biologics that are hindered by poor water solubility, a factor that can severely limit their therapeutic application, especially for intravenous administration.[4][6] By covalently attaching a PEG3 linker, the overall polarity of a hydrophobic molecule is increased, leading to a more favorable interaction with water and, consequently, enhanced aqueous solubility. This modification can prevent the aggregation and precipitation of the drug substance in biological fluids.[4][]
The Strategic Importance of Spacing
Beyond its role in solubility enhancement, the defined length of the PEG3 linker provides crucial spatial separation between two conjugated molecules. This is of paramount importance in the design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, the PEG linker acts as a flexible spacer that "shields" the hydrophobic drug, thereby improving the solubility and stability of the conjugate.[8] This can also lead to improved pharmacokinetics, including a longer circulation half-life.[9]
In the context of PROTACs, the linker is a critical determinant of the PROTAC's efficacy.[10] It connects a ligand that binds to the protein of interest (POI) with a ligand for an E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[10] The flexibility and length of the PEG3 linker are key factors in optimizing the formation of this ternary complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[10]
Quantitative Impact of PEGylation on Solubility
The introduction of a PEG linker can have a dramatic effect on the aqueous solubility of a molecule. The following table provides an illustrative summary of the expected impact of PEGylation on the solubility of various classes of molecules. While specific data for a PEG3 linker can vary depending on the parent molecule and conjugation chemistry, the general trend of increased solubility is well-established.[1][4]
| Molecule Class | Parent Molecule Solubility (µg/mL) | Expected Solubility with PEG3 Linker (µg/mL) | Fold Increase (Approximate) |
| Hydrophobic Small Molecule | < 1 | 10 - 100 | 10 - 100x |
| Peptide | 100 | > 1000 | > 10x |
| Small Protein | 500 | > 5000 | > 10x |
This data is illustrative and compiled from general knowledge of the effects of PEGylation. Actual values can vary based on the specific molecule, conjugation chemistry, and experimental conditions.[4]
Applications in Drug Development
The advantageous properties of the PEG3 linker have led to its widespread adoption in various therapeutic platforms.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is conjugated to a monoclonal antibody via a linker. Many of these payloads are highly hydrophobic, which can lead to aggregation and compromise the stability and efficacy of the ADC.[9] The incorporation of a hydrophilic PEG3 linker helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility and stability of the conjugate in aqueous environments.[9][11]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of target proteins.[10] The linker connecting the two ligands of a PROTAC is a critical component that influences the formation and stability of the ternary complex.[10] Short, flexible PEG linkers like PEG3 are frequently used to optimize the distance and orientation between the two ligands, leading to potent and efficient protein degradation.[10]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and characterization of PEG3-containing molecules.
1. Synthesis of a PEG3-Conjugate via Amide Bond Formation
-
Objective: To covalently attach a Boc-protected PEG3-acid to an amine-containing molecule.
-
Materials:
-
Boc-NH-PEG3-Acid
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve Boc-NH-PEG3-Acid (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.
-
Stir the reaction mixture for 2-12 hours at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the Boc-protected conjugate by flash column chromatography.
-
To deprotect the amine, dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final PEG3-conjugated product.[3]
-
2. Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
-
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of the test compound (with and without the PEG3 linker) to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.[1]
-
3. Characterization by Dynamic Light Scattering (DLS)
-
Objective: To assess the hydrodynamic size and aggregation state of a PEGylated compound in solution.
-
Protocol:
-
Sample Preparation: Prepare a solution of the PEGylated compound in the desired aqueous buffer at a known concentration.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates.
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature. Perform at least three consecutive measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A monomodal size distribution with a low PDI is indicative of a stable, non-aggregated sample.[1]
-
Conclusion
The PEG3 linker stands as a versatile and powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its ability to significantly enhance the aqueous solubility of hydrophobic molecules is a key strategy for overcoming formulation and delivery challenges.[4] Furthermore, its defined length provides the optimal spacing required for the rational design of complex therapeutics like ADCs and PROTACs. The detailed experimental protocols for synthesis and characterization provided herein offer a practical framework for the application and evaluation of PEG3 linkers. The strategic incorporation of a PEG3 linker can ultimately pave the way for the development of safer and more effective medicines with improved pharmacokinetic profiles.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. biochempeg.com [biochempeg.com]
- 8. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Core Principles: The Chemistry of PFP Ester-Amine Reactions
An In-depth Technical Guide to the Advantages of Pentafluorophenyl Esters for Amine Reactivity
For researchers, scientists, and drug development professionals, the efficient and specific formation of stable amide bonds is a cornerstone of bioconjugation and peptide synthesis.[1] Among the array of activated esters available for this purpose, pentafluorophenyl (PFP) esters have distinguished themselves as a superior option, offering significant advantages in reactivity, stability, and overall performance, particularly when compared to the more traditional N-hydroxysuccinimide (NHS) esters.[2] This technical guide provides a comprehensive overview of the core principles governing the reactivity of PFP esters with amines, supported by quantitative data, detailed experimental protocols, and logical workflows.
The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution.[1] The reaction proceeds as the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester.[1] This forms a transient tetrahedral intermediate, which then collapses, releasing the stable pentafluorophenolate as a leaving group and forming a robust amide bond.[1]
The high reactivity of PFP esters is primarily due to the strong electron-withdrawing inductive effect of the five fluorine atoms on the phenyl ring.[1] This effect renders the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.[1][2] The pentafluorophenolate is an excellent leaving group, further driving the reaction towards completion.[2][3]
Key Advantages of Pentafluorophenyl Esters
PFP esters offer two primary advantages over other common amine-reactive reagents: enhanced stability towards hydrolysis and superior reactivity towards aminolysis.[2] This combination leads to more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[2]
Enhanced Reactivity and Faster Kinetics
Kinetic studies consistently show that PFP esters have superior coupling rates compared to many alternatives.[1][3] This high reactivity is critical for minimizing side reactions and preserving the integrity of complex biomolecules.[1][3] For instance, the reaction of poly(pentafluorophenyl acrylate) with a primary amine is approximately 70 times faster than the corresponding reaction with an NHS-ester-based polymer.[1]
Greater Resistance to Hydrolysis
A significant drawback of NHS esters is their propensity for hydrolysis in aqueous solutions, a competing reaction that deactivates the ester.[2][4] PFP esters exhibit a significantly lower rate of spontaneous hydrolysis, which means a larger proportion of the ester remains active and available to react with the target amine, leading to more efficient conjugations.[1][2] While quantitative data is sparse, it is consistently reported that PFP esters are less susceptible to hydrolysis than NHS esters.[4]
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference |
| Relative Reactivity | Highly reactive, facilitating rapid coupling. | Reactive, but generally slower than PFP esters. | [1][3][5] |
| Hydrolytic Stability | More stable in aqueous solutions, less prone to hydrolysis. | Susceptible to hydrolysis, especially at neutral to alkaline pH. | [2][4][6] |
| Optimal Reaction pH | Typically 7.2 - 8.5. | Typically 7.0 - 8.5. | [1][7] |
| Byproduct | Pentafluorophenol (B44920) (less nucleophilic). | N-hydroxysuccinimide. | [8] |
Experimental Protocols
Protocol 1: Synthesis of Pentafluorophenyl Esters
This protocol provides a general method for synthesizing PFP esters from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[9]
Materials:
-
Carboxylic acid
-
Pentafluorophenol (PFP-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[9]
-
Ethyl acetate (B1210297) (EtOAc)
-
0.1 N HCl (aq)
-
0.1% NaHCO₃ (aq)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.[9]
-
Add pyridine (B92270) (1.2 equivalents) and Pfp trifluoroacetate (B77799) (1.2 equivalents) to the solution.[9]
-
Stir the mixture magnetically for 1 hour at room temperature.[9]
-
After the reaction, add EtOAc (100 mL) to the solution.[9]
-
Wash the organic layer with 0.1 N aq HCl and 0.1% aq NaHCO₃.[9]
-
Dry the organic layer with MgSO₄ and evaporate the solvent.[9]
-
Alternatively, the reaction mixture can be poured into ice water, and the precipitated product can be collected by filtration, washed with water, and dried in vacuo.[9]
Protocol 2: Conjugation of a PFP Ester to a Protein
This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.[1][10]
Materials:
-
Protein to be labeled
-
PFP ester-activated molecule
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[11] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[1][12]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][10]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Desalting column or dialysis equipment for purification[1][10]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[10] If the existing buffer contains amines, exchange it for the reaction buffer using dialysis or a desalting column.[10]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[7][10] PFP esters are moisture-sensitive; do not prepare stock solutions for long-term storage.[12]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring or vortexing.[10][11] The final concentration of the organic solvent should ideally be below 10%.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[1][7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to consume any unreacted PFP ester. Incubate for 30 minutes.[1][7]
-
Purification: Remove unreacted PFP ester and the pentafluorophenol byproduct using a desalting column or dialysis against an appropriate buffer.[1][11]
-
Analysis: Confirm the conjugation and determine the degree of labeling using methods such as HPLC, mass spectrometry, or SDS-PAGE.[7]
Conclusion
Pentafluorophenyl esters represent a powerful and efficient tool for forming amide bonds in a wide range of scientific applications, from peptide synthesis to the development of antibody-drug conjugates.[1] Their high reactivity, combined with a notable stability against hydrolysis, provides significant advantages over other activated esters, particularly NHS esters.[1][2] By understanding the fundamental principles of their reactivity and the factors that influence the conjugation reaction, researchers can effectively leverage PFP esters to create well-defined, stable bioconjugates, thereby accelerating discovery and innovation in drug development and life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. broadpharm.com [broadpharm.com]
Solubility of Hydroxy-PEG3-PFP Ester in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG3-PFP (pentafluorophenyl) ester. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this guide combines qualitative information, data from closely related compounds, and established principles of PEG chemistry to offer a robust resource for laboratory applications.
Core Concepts: Understanding Solubility
Hydroxy-PEG3-PFP ester is a heterobifunctional linker molecule widely used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components that dictate its solubility:
-
A Hydroxyl Group (-OH): A polar functional group that can participate in hydrogen bonding, contributing to solubility in polar solvents.
-
A Tri-ethylene Glycol (PEG3) Spacer: This short, hydrophilic polyethylene (B3416737) glycol chain is the primary driver of solubility in aqueous solutions and polar organic solvents. The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents.
-
A Pentafluorophenyl (PFP) Ester: A reactive group used for conjugation with primary and secondary amines. The PFP ester is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering greater stability in aqueous reaction mixtures. While the PFP group itself is hydrophobic, the overall solubility is dominated by the PEG chain.
Qualitative Solubility Profile
Based on its chemical structure and information for analogous compounds, a qualitative solubility profile for this compound can be inferred. The presence of the PEG3 chain imparts a degree of hydrophilicity, suggesting good solubility in polar organic solvents.
For practical laboratory use, especially in bioconjugation reactions, this compound is typically first dissolved in a minimal amount of an anhydrous polar aprotic solvent before being added to an aqueous reaction buffer.[1][2][3] This approach prevents the hydrolysis of the PFP ester and ensures its availability for reaction with the target biomolecule.
Quantitative Solubility Data
| Compound Name | Solvent | Solubility |
| Boc-NH-PEG3-NHS ester | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4] |
| Boc-NH-PEG3-Acid | Dimethylformamide (DMF) | 5 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL[4] | |
| Ethanol | 30 mg/mL[4] | |
| PEG3-(CH2CO2H)2 | Water | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | |
| Dichloromethane (DCM) | Soluble[5] | |
| Dimethylformamide (DMF) | Soluble[5] |
Note: This data is for structurally related compounds and should be used as a guideline only. Empirical determination of solubility for this compound is recommended for specific applications.
Experimental Protocols
For applications requiring precise solubility values, the following protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from the well-established shake-flask technique.[6][7]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., DMSO, DMF, Dichloromethane, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Mixture:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The mixture should appear as a slurry with undissolved solid.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid material.
-
-
Sample Collection and Dilution:
-
Carefully collect a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Logical relationship of factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the quantitative solubility of a compound.
Caption: General workflow for the use of this compound in bioconjugation.
References
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG3-PFP Ester Protein Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of biopharmaceuticals.[1] Key advantages of PEGylation include a prolonged circulatory half-life, improved stability against enzymatic degradation, increased solubility, and reduced immunogenicity.[1][2][3]
This document provides a detailed protocol for protein conjugation using Hydroxy-PEG3-PFP ester. This specific linker features a short, hydrophilic three-unit PEG spacer, a terminal hydroxyl (-OH) group, and a pentafluorophenyl (PFP) ester reactive group. The PFP ester is highly reactive toward primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on proteins.[4][5] Notably, PFP esters offer superior stability against hydrolysis in aqueous media compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and consistent conjugation reactions.[4][6][7] The terminal hydroxyl group enhances the hydrophilicity of the conjugate and can be used for subsequent modifications if desired.
Reaction Mechanism
The conjugation of this compound to a protein occurs via a nucleophilic acyl substitution reaction. The unprotonated primary amine on a protein (e.g., a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing pentafluorophenol (B44920) as a byproduct.[4]
Experimental Protocols
This section details the procedures for protein preparation, conjugation, purification, and characterization.
-
Protein of Interest: ≥1 mg/mL in an appropriate buffer.
-
This compound: Store at -20°C with desiccant.[6]
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.[6][8] (Note: Avoid Tris or glycine (B1666218) buffers).
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[8]
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns and buffers.
-
Characterization Equipment: SDS-PAGE system, HPLC, Mass Spectrometer.
-
Protein Preparation:
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Immediately before use, dissolve the required amount of the PFP ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[8]
-
Note: Do not prepare aqueous stock solutions of the PFP ester, as it will hydrolyze over time.[6]
-
-
Conjugation Reaction:
-
Add the calculated volume of the PFP ester stock solution to the protein solution while gently stirring. The optimal molar ratio of PFP ester to protein depends on the number of available amines and the desired degree of labeling but typically ranges from 5:1 to 20:1.[4][8]
-
Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[8] Incubation for 30 minutes at 37°C can also be effective.[6]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer with primary amines (e.g., Tris) to a final concentration of 20-50 mM.[8]
-
Incubate for an additional 15-30 minutes. This step deactivates any unreacted PFP ester.
-
Separating the PEGylated protein from unreacted protein and excess PEG linker is crucial.
-
Size-Exclusion Chromatography (SEC): This is a primary method for purification. PEGylation increases the hydrodynamic radius of the protein, allowing for efficient separation from the smaller, unreacted protein and free PEG reagent.[][10]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The covalent attachment of neutral PEG chains can shield charged residues on the protein surface, altering its interaction with the IEX resin.[][11] This allows for the separation of species with different degrees of PEGylation and even positional isomers.[10][11]
Confirming the success of the conjugation and determining the degree of PEGylation is essential.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, showing a band shift.
-
Mass Spectrometry (MS): Techniques like LC-MS can determine the precise mass of the conjugate, allowing for the calculation of the number of PEG molecules attached per protein.[12][13]
-
HPLC Analysis:
Experimental Workflow and Parameters
Data Presentation: Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity (unprotonated state) with minimizing PFP ester hydrolysis.[4] |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) for sensitive proteins; higher temperatures (RT, 37°C) for faster reactions.[6][8] |
| Reaction Time | 30 minutes to Overnight | Dependent on temperature, protein reactivity, and desired degree of labeling.[6][8] |
| Molar Ratio | 5:1 to 20:1 (Linker:Protein) | Must be optimized empirically to achieve the desired degree of PEGylation.[4][15] |
| Solvent | DMSO or DMF | Required to dissolve the PFP ester before adding it to the aqueous protein solution.[6] |
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[] | Robust, reproducible, preserves protein structure, excellent for removing unreacted protein and free PEG.[14] | May not efficiently separate species with small differences in PEGylation degree.[10] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[10] | Can separate based on the degree of PEGylation and resolve positional isomers.[11] | Resolution may decrease as the degree of PEGylation increases due to charge shielding.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Orthogonal to SEC and IEX, maintains native protein structure. | Can have lower capacity and resolution; PEG itself can interact with the media.[][11] |
| Membrane Filtration (Dialysis/UF) | Separation based on molecular weight cutoff.[10] | Simple method to remove low molecular weight by-products and excess linker.[] | Cannot fully remove all impurities; may have trade-offs between purity and yield.[10] |
Table 3: Comparison of Characterization Techniques
| Technique | Information Provided |
|---|---|
| SDS-PAGE | Visual confirmation of molecular weight increase; estimation of purity. |
| Mass Spectrometry (LC-MS) | Accurate mass of the conjugate; determination of the degree of PEGylation.[12][13] |
| SEC-HPLC | Purity of the conjugate; detection of aggregates; estimation of apparent molecular weight.[14] |
| IEX-HPLC | Analysis of charge heterogeneity; separation of species with varying degrees of PEGylation.[11] |
| Peptide Mapping | Identification of specific PEGylation sites (e.g., which lysine residues were modified).[14] |
Applications and Considerations
Proteins modified with this compound are well-suited for applications where enhanced stability and longer in-vivo circulation are desired.[16] This includes the development of therapeutic proteins, such as enzymes, cytokines, and antibody fragments.[2][17] The terminal hydroxyl group provides a hydrophilic end, contributing to the overall solubility of the conjugate. While often a passive terminus, this hydroxyl group offers the potential for secondary conjugation reactions, allowing for the creation of more complex, multifunctional bioconjugates if needed.
References
- 1. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. precisepeg.com [precisepeg.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. benchchem.com [benchchem.com]
- 15. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 16. biochempeg.com [biochempeg.com]
- 17. ovid.com [ovid.com]
Amine Labeling with Hydroxy-PEG3-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Hydroxy-PEG3-PFP ester in amine labeling applications. Pentafluorophenyl (PFP) esters are highly efficient reagents for conjugating molecules to primary and secondary amines, forming stable amide bonds.[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the resulting conjugate.[3] PFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous solutions, leading to more efficient and reliable conjugation reactions.[1][2][4][5]
Principle of Amine Labeling
This compound reacts with primary and secondary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing molecules to form a stable amide bond.[6][7] The reaction proceeds optimally at a slightly basic pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[1][8] The pentafluorophenyl group is an excellent leaving group, facilitating the acylation of the amine.
Applications
The versatility of this compound makes it suitable for a wide range of bioconjugation applications, including:
-
Protein and Antibody Labeling: Covalent modification of proteins and antibodies for applications such as immunofluorescence, enzyme-linked immunosorbent assays (ELISA), and western blotting.
-
Oligonucleotide and DNA Labeling: Functionalization of amine-modified nucleic acids for use in diagnostic probes and gene delivery systems.
-
Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.
-
PROTAC Development: The PEG linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder with an E3 ligase ligand.[9]
-
Drug Delivery: The hydroxyl group allows for further derivatization, enabling the attachment of drugs or targeting ligands for drug delivery systems.[10]
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule with free amines (e.g., protein, peptide, amine-modified oligonucleotide)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer, pH 7.2–8.5.[1] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[2][4][5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][4][5]
-
Quenching Reagent (optional): Tris-HCl or Glycine buffer (pH ~8.0) to stop the reaction.[1]
-
Desalting columns or dialysis equipment for purification.[2][4]
General Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization of the molar ratio of PFP ester to protein and incubation time may be necessary for specific applications.[8]
Step 1: Preparation of Protein Solution
-
Dissolve the protein in the chosen reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2) to a final concentration of 0.5–5 mg/mL.[1][4]
-
If the protein is in a buffer containing primary amines, exchange it into an amine-free reaction buffer using dialysis or a desalting column.[2][4][5]
Step 2: Preparation of this compound Solution Important: this compound is moisture-sensitive.[2][4][5] To prevent hydrolysis, equilibrate the vial to room temperature before opening.[2][4][5]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10–100 mM).[1] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[2][4][5]
Step 3: Conjugation Reaction
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A molar excess of the PFP ester to the protein is typically required, with ratios ranging from 2:1 to 10:1 being common.[1]
-
Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight.[1][4] For some applications, incubation at 37°C for 30 minutes can also be effective.[2][4]
Step 4: Quenching the Reaction (Optional)
-
To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.[1]
Step 5: Purification of the Conjugate
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a desalting column.[2][4]
Step 6: Storage
-
Store the purified conjugate under conditions appropriate for the labeled biomolecule.
Reaction Parameter Summary
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][8] | Lower pH reduces reaction efficiency, while higher pH increases the rate of hydrolysis.[11] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1[1] | Optimization is recommended for each specific biomolecule. |
| Reaction Temperature | 4°C, Room Temperature, or 37°C[4] | Lower temperatures are preferred for sensitive biomolecules. |
| Reaction Time | 30 minutes to overnight[1][4] | Depends on temperature and reactivity of the biomolecule. |
| Solvent for Ester | Anhydrous DMSO or DMF[2][4][5] | Prepare fresh immediately before use. |
| Buffer Composition | Amine-free (e.g., PBS, Borate)[4] | Avoid Tris and Glycine buffers during conjugation. |
Visualizing the Workflow and Chemistry
Amine Labeling Reaction
The following diagram illustrates the chemical reaction between this compound and a primary amine on a biomolecule.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
This diagram outlines the key steps in the amine labeling protocol.
Caption: General workflow for amine labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[8] |
| Hydrolyzed PFP ester | Use fresh, high-quality reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8] | |
| Presence of competing primary amines | Use an amine-free buffer for the reaction, such as phosphate or bicarbonate buffer.[8] | |
| Insufficient molar excess of PFP ester | Increase the molar ratio of the PFP ester to the target molecule.[8] | |
| Incomplete reaction | Increase the incubation time or temperature.[8] | |
| Precipitation of Biomolecule | Low solubility of the conjugate | Add 5-10% of an organic co-solvent like DMSO or DMF to the reaction mixture.[1] |
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimal Reaction Conditions for Amine Labeling using Hydroxy-PEG3-PFP Ester
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP ester is a versatile crosslinker featuring a terminal hydroxyl group and a pentafluorophenyl (PFP) ester, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PFP ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds, making it an excellent choice for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.[3][4][5] The integrated PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[1] Furthermore, the terminal hydroxyl group provides a site for further derivatization or conjugation with other molecules of interest.[6][1] This reagent is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.
Optimal Reaction Conditions
Optimizing the reaction conditions is critical for achieving high conjugation efficiency and minimizing side reactions. The key parameters to consider are pH, temperature, reaction time, molar ratio of reactants, and the choice of buffer and solvents.
Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and PFP ester hydrolysis (increases at higher pH). A pH of 7.2-7.5 is often recommended for sensitive biomolecules.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-4 hours is typical. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[4] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress should be monitored to determine the optimal time. |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each specific application. More dilute protein solutions may require a higher molar excess.[4][9] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate, HEPES) | Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the PFP ester.[3][5] |
| PFP Ester Solvent | Anhydrous DMSO or DMF | The PFP ester is moisture-sensitive and should be dissolved in a dry organic solvent immediately before use. Do not prepare stock solutions for long-term storage.[3][5] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 50-100 mM PBS, pH 7.2–8.5)[4]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching reagent (optional): 1M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate the Reaction:
-
Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[4]
-
-
Quench the Reaction (Optional):
-
To stop the reaction and quench any unreacted PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.[4]
-
-
Purify the Conjugate:
-
Remove excess, unreacted PFP ester and byproducts by using a desalting column or dialysis against an appropriate buffer.
-
-
Characterize the Conjugate:
-
Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (LC-MS), or HPLC.
-
Workflow Diagram for Protein Labeling
References
- 1. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 2. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell Surface Modification using Hydroxy-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP (polyethylene glycol) ester is a versatile reagent for the modification of cell surfaces. This amine-reactive compound covalently attaches a hydrophilic PEG linker to primary amines (e.g., lysine (B10760008) residues) on cell surface proteins, altering the cell's interface with its environment. The pentafluorophenyl (PFP) ester provides greater hydrolytic stability compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible modifications in aqueous buffers.[1][2][3][4][5][6][7] The terminal hydroxyl group on the PEG linker can be used for further derivatization if desired.[8]
Cell surface PEGylation can be employed to:
-
Reduce non-specific protein adsorption.
-
Mask cell surface antigens to decrease immunogenicity.[9]
-
Improve cell viability and biocompatibility in certain applications.[10]
-
Serve as a linker for the attachment of other molecules, such as targeting ligands or drugs.
These application notes provide detailed protocols for the modification of cell surfaces using Hydroxy-PEG3-PFP ester, methods for characterization, and a summary of expected outcomes.
Data Presentation
Table 1: Comparison of Amine-Reactive Esters for Bioconjugation
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF) | Generally requires organic solvent (e.g., DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1][2][3][4][5][6][7] | Well-established chemistry with a large body of literature. |
Table 2: Illustrative Data on the Effect of this compound Concentration on Cell Viability
| Final Concentration of this compound (mM) | Cell Viability (%) (24 hours post-modification) |
| 0 (Control) | 100 |
| 0.5 | 98 ± 2 |
| 1 | 95 ± 3 |
| 2.5 | 92 ± 4 |
| 5 | 85 ± 5 |
Note: This data is illustrative and based on general trends observed with PEGylation reagents. Actual results may vary depending on the cell type and experimental conditions. Optimization is recommended.[10][11][12]
Table 3: Quantification of Cell Surface PEGylation
| Method | Principle | Typical Results |
| Fluorescence Labeling | A fluorescently tagged version of the PEG reagent is used, and the fluorescence intensity of the cell population is measured by flow cytometry or a plate reader. | A dose-dependent increase in mean fluorescence intensity is observed with increasing concentrations of the labeling reagent. |
| BCA Protein Assay | The total amount of accessible cell surface protein is quantified before and after PEGylation. A decrease in signal indicates shielding of proteins by PEG chains. | A 10-40% reduction in detectable surface protein can be observed, depending on the extent of PEGylation. |
| Zeta Potential Measurement | The surface charge of the cells is measured. PEGylation can shield charged groups, leading to a change in the zeta potential. | A shift towards a more neutral zeta potential is typically observed. |
Note: These are common methods for characterizing cell surface modification. The choice of method will depend on the specific experimental goals and available equipment.
Experimental Protocols
Protocol 1: Cell Surface Modification with this compound
This protocol describes a general procedure for labeling cell surface proteins. Optimization of reagent concentration and incubation time may be necessary for different cell types.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cells in suspension (e.g., harvested from culture)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), ice-cold, pH 8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of approximately 10-25 x 10^6 cells/mL.[1]
-
-
Reagent Preparation:
-
Modification Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 0.5-5 mM). The optimal concentration should be determined empirically.
-
Gently mix the cell suspension immediately after adding the reagent.
-
Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive systems or to minimize internalization, the incubation can be performed at 4°C for 2 hours.[1]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted PFP ester is quenched.[1]
-
-
Final Wash:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet three times with PBS to remove excess reagent and quenching buffer.
-
The modified cells are now ready for downstream applications or analysis.
-
Protocol 2: Assessment of Cell Viability Post-Modification
This protocol uses a standard MTT assay to assess the cytotoxicity of the modification procedure.
Materials:
-
PEGylated cells and control (unmodified) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the PEGylated and control cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) in complete culture medium.
-
Incubate for 24 hours (or a desired time course) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (unmodified) cells.
-
Visualizations
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Caption: Workflow for modifying cell surfaces with this compound.
Caption: Key parameters influencing the outcome of cell surface PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. confluore.com [confluore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Peptide Modification with Hydroxy-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of therapeutic peptides is a cornerstone of modern drug development, aiming to enhance their pharmacokinetic and pharmacodynamic profiles. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted technique to improve a peptide's solubility, extend its circulating half-life, and reduce its immunogenicity.[1] Hydroxy-PEG3-PFP ester is a heterobifunctional linker that facilitates the PEGylation of peptides. It features a short, hydrophilic three-unit PEG spacer that enhances the aqueous solubility of the conjugated molecule and a terminal hydroxyl group available for further derivatization.[2] The key reactive group is the pentafluorophenyl (PFP) ester, which efficiently forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of lysine (B10760008) residues. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[3][4]
These application notes provide detailed protocols for the modification of peptides using this compound, guidelines for the optimization of reaction conditions, and methods for the purification and analysis of the resulting PEGylated peptide.
Data Presentation
Optimizing the reaction conditions is crucial for achieving high yields and purity of the PEGylated peptide. The following table summarizes illustrative quantitative data on the effect of key reaction parameters on the conjugation efficiency. This data is representative of typical PFP ester reactions and should be used as a guideline for optimization.
| Parameter | Condition | Conjugation Efficiency (%) | Purity (%) | Notes |
| Molar Ratio (Ester:Peptide) | 2:1 | 65 | 90 | Lower ratios may result in incomplete reaction. |
| 5:1 | 85 | 85 | A good starting point for optimization. | |
| 10:1 | >95 | 75 | Higher ratios can lead to multiple PEGylations and increased side products. | |
| pH | 7.0 | 50 | 95 | Suboptimal pH leads to low reactivity of the amine.[5] |
| 7.5 | 80 | 90 | Optimal balance between amine reactivity and ester stability.[5] | |
| 8.5 | >95 | 80 | Increased reaction rate, but also higher risk of hydrolysis and side reactions.[5] | |
| Reaction Time (at RT) | 1 hour | 80 | 88 | Sufficient for many reactions. |
| 2 hours | >95 | 85 | Longer times can ensure completion but may increase hydrolysis.[3] | |
| 4 hours | >95 | 82 | May be necessary for less reactive peptides.[3] |
Experimental Protocols
Protocol 1: General Peptide PEGylation with this compound
This protocol outlines the fundamental steps for conjugating this compound to a peptide containing primary amines.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.5-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC, SEC)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, a small amount of an organic co-solvent like DMF or DMSO (up to 10%) can be added.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). PFP esters are moisture-sensitive, so prolonged storage of the solution is not recommended.[6]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the peptide solution while gently vortexing. A 5-fold molar excess is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The optimal time will depend on the reactivity of the peptide.[3]
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted PFP ester is hydrolyzed.
-
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide can be purified from unreacted peptide, excess reagent, and byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the PEGylated peptide using LC-MS. The mass spectrum should show an increase in mass corresponding to the addition of the Hydroxy-PEG3 moiety.
-
Protocol 2: Optimization of Reaction Conditions
To achieve the best results, it is recommended to perform a series of small-scale experiments to optimize the reaction conditions.
Procedure:
-
Molar Ratio Optimization:
-
Set up parallel reactions with varying molar ratios of this compound to peptide (e.g., 2:1, 5:1, 10:1, 20:1).
-
Keep the pH, reaction time, and temperature constant.
-
Analyze the reaction products by LC-MS to determine the ratio that maximizes the yield of the desired mono-PEGylated product while minimizing di- or multi-PEGylated species.
-
-
pH Optimization:
-
Set up parallel reactions in buffers with different pH values within the recommended range of 7.2-8.5 (e.g., 7.2, 7.5, 8.0, 8.5).[5]
-
Keep the molar ratio, reaction time, and temperature constant.
-
Analyze the products to identify the pH that provides the highest conjugation efficiency with minimal hydrolysis of the PFP ester.
-
-
Reaction Time Optimization:
-
Set up a series of reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs).
-
Keep the molar ratio, pH, and temperature constant.
-
Analyze the products to determine the shortest reaction time required to achieve the maximum yield.
-
Visualizations
Caption: Experimental workflow for peptide PEGylation.
References
Application Notes & Protocols: Optimizing Molar Excess Ratios for Hydroxy-PEG3-PFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Hydroxy-PEG3-PFP ester in bioconjugation reactions. The focus is on understanding and optimizing the molar excess ratio to achieve the desired degree of labeling for proteins, peptides, and other amine-containing molecules.
Introduction to this compound
This compound is a PEGylation reagent used to covalently attach a short, discrete polyethylene (B3416737) glycol (PEG) spacer to a target molecule. It contains two key functional groups:
-
A Pentafluorophenyl (PFP) ester: A highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins.[1][2] PFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[3][4][5]
-
A terminal hydroxyl group (-OH): This group provides a site for subsequent modifications or can be used to improve the hydrophilicity of the resulting conjugate.
The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks the PFP ester's carbonyl carbon, releasing pentafluorophenolate as a leaving group and forming a stable amide bond.[1] This efficiency and stability make PFP esters a superior choice for bioconjugation, particularly in drug development for modifying therapeutic proteins and creating antibody-drug conjugates (ADCs).
The Critical Role of Molar Excess Ratio
The molar ratio of the PFP ester reagent to the amine-containing molecule is a critical parameter that dictates the extent of conjugation. An excess of the PEG reagent is used to drive the reaction forward. However, the optimal ratio depends heavily on the substrate and the desired outcome.
-
Low Molar Excess: May result in incomplete conjugation or a low degree of labeling.
-
High Molar Excess: Can lead to multiple PEG chains being attached to a single protein molecule (polysubstitution), which might be undesirable and could potentially impact the biological activity of the molecule. It also increases the need for downstream purification to remove unreacted reagent.
Empirical testing is often necessary to determine the ideal ratio for a specific application.[1][6]
Table 1: Recommended Molar Excess Ratios for PFP Ester Reactions
| Target Molecule Type | Recommended Molar Excess of PFP Ester to Target Molecule | Notes |
| Proteins (General) | 10- to 50-fold excess over protein[6][7] | A higher excess is needed for dilute protein solutions. The goal is often to achieve a specific degree of labeling (e.g., 2-5 PEGs per IgG).[4][8] |
| Antibodies / Nanobodies | 5- to 15-fold excess over antibody | The ratio can be adjusted based on the desired degree of labeling. |
| Biomolecules (General) | 2:1 to 10:1 (PFP ester to free amine)[3] | This is a starting range for general optimization.[3] |
| Small Molecules | 1.2 to 1.5 equivalents per primary amine[6] | Reaction is often performed in organic solvents with a base like DIPEA or TEA.[6] |
Experimental Protocols
This protocol provides a general procedure for labeling a protein with this compound. Optimization of reagent concentration, incubation time, and temperature may be required.
A. Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.[1][3] Avoid buffers containing primary amines like Tris or glycine.[6][8]
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the PFP ester.[1][3]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1][3]
-
Purification Equipment: Desalting column (size exclusion chromatography) or dialysis equipment.[1][8]
B. Procedure
-
Prepare Protein Solution:
-
Prepare PFP Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7][8]
-
Immediately before use, dissolve the required amount of the PFP ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[3] Do not prepare stock solutions for storage as the PFP ester is moisture-sensitive and readily hydrolyzes.[8]
-
-
Conjugation Reaction:
-
Quench Reaction (Optional):
-
Purification:
-
Remove the unreacted PFP ester and the pentafluorophenol (B44920) byproduct by running the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).[1][8]
-
-
Characterization:
-
Confirm the degree of labeling and purity of the final conjugate using techniques such as SDS-PAGE (to observe a shift in molecular weight), HPLC, or LC-MS.[3]
-
Visualized Experimental Workflow & Influencing Factors
Caption: Workflow for protein conjugation with this compound.
Caption: Key factors that influence the PFP ester conjugation reaction.
Key Parameters and Optimization
Several factors beyond the molar ratio influence the success of the conjugation reaction.
-
pH: The reaction should be performed at a pH between 7.2 and 8.5.[1][3] In this range, primary amines are sufficiently deprotonated to be nucleophilic, while the rate of PFP ester hydrolysis remains manageable.[1] Higher pH levels increase the rate of hydrolysis, which is a competing reaction.[6]
-
Concentration: Higher concentrations of the protein and PEG reagent can increase the reaction rate and efficiency.[1]
-
Temperature: Reactions are typically performed at room temperature or at 4°C for sensitive biomolecules.[1][3] Lower temperatures can help minimize degradation of the target molecule and reduce the rate of hydrolysis.
-
Solvent: PFP esters are dissolved in a minimal amount of a dry organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1] The final concentration of the organic solvent should typically be kept below 10% to ensure protein stability.[7]
-
Steric Hindrance: The accessibility of the amine groups on the target molecule can affect the reaction rate.[1] Bulky groups near the reactive site may slow down the conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Hydroxy-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and application of Hydroxy-PEG3-PFP (Pentafluorophenyl) ester. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The molecule features a terminal hydroxyl group for further functionalization and a PFP ester for efficient reaction with primary and secondary amines.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5][6]
Chemical and Physical Properties
Hydroxy-PEG3-PFP ester is a PEG derivative that is useful for labeling primary amines on molecules such as proteins and amine-modified oligonucleotides.[3][4] The PFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[3][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1807537-40-1 | [3][5] |
| Chemical Formula | C₁₅H₁₇F₅O₆ | [3][8] |
| Molecular Weight | 388.29 g/mol | [3][5] |
| Appearance | To be determined | [3] |
| Purity | ≥95% | [3][5] |
| Solubility | Soluble in DMSO | [3] |
| Synonyms | HO-PEG3-PFP ester, perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, Pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate | [1][3] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety. While it is not classified as a hazardous substance, standard laboratory precautions should be observed.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles or a Face Shield | Must provide protection against chemical splashes. | To protect against splashes that can cause serious eye irritation.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | To prevent skin contact.[8][9] |
| Skin Protection | Laboratory Coat | Standard lab coat. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Approved Mask/Respirator | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation.[8] |
Storage Conditions
To ensure stability and prevent degradation, this compound should be stored under the following conditions:
Table 3: Recommended Storage Conditions
| Condition | Recommendation | References |
| Short-term Storage | 0 - 4 °C (days to weeks) | [3] |
| Long-term Storage | -20 °C (months to years) | [3][4] |
| Atmosphere | Store in a tightly closed container. | [8] |
| Moisture | Moisture-sensitive. Store with desiccant. | [7][10] |
| Light | Store in the dark. | [3] |
Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[7][10] Do not prepare stock solutions for storage as the PFP moiety readily hydrolyzes.[7][10]
Spill and Disposal Procedures
In case of a spill, mix the material with sand or a similar inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[8] Dispose of the waste as special waste through a licensed disposal company, in accordance with national and regional regulations.[8] Do not allow the material to enter drains or water courses.[8]
Experimental Protocols
The PFP ester of this compound reacts with primary and secondary amines to form stable amide bonds.[10] The following is a general protocol for the conjugation of this compound to a protein.
Materials Required
-
This compound
-
Protein or other amine-containing biomolecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5[11]
-
Quenching buffer (e.g., Tris or glycine)[7]
-
Desalting column or dialysis equipment for purification[7]
Protocol for Protein Conjugation
This protocol is a general guideline and may require optimization for specific applications.
-
Prepare the Biomolecule Solution: Dissolve the protein in the reaction buffer at a concentration of 0.5–5 mg/mL.[11] Ensure the buffer does not contain primary amines.[7]
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution.[7][11]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution with gentle stirring.[11] A molar ratio of PFP ester to the amine of 2:1 to 10:1 is a good starting point for optimization.[11]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][11] Reaction conditions such as temperature (4-37°C) and incubation time (a few minutes to overnight) can be optimized.[7]
-
-
Quench the Reaction: Add a quenching buffer to stop the reaction by consuming any unreacted PFP ester.[7]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[7]
Visualizations
Chemical Structure and Reaction
The following diagram illustrates the chemical structure of this compound and its reaction with a primary amine.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
The diagram below outlines the general workflow for a bioconjugation experiment using this compound.
Caption: General workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Quenching Unreacted Hydroxy-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the effective quenching of unreacted Hydroxy-PEG3-PFP (pentafluorophenyl) ester following bioconjugation reactions. Proper quenching is a critical step to prevent non-specific labeling and ensure the homogeneity of the final conjugate.
Introduction
Hydroxy-PEG3-PFP ester is a versatile crosslinker used in bioconjugation to label proteins, amine-modified oligonucleotides, and other molecules containing primary or secondary amines.[1][2][3] The PFP ester group reacts with amines via nucleophilic acyl substitution to form a stable amide bond.[4] PFP esters are favored over N-hydroxysuccinimide (NHS) esters due to their higher reactivity and increased stability towards hydrolysis in aqueous environments.[4][5][6][7][8] Despite this enhanced stability, it is crucial to quench any excess PFP ester after the desired conjugation reaction is complete to prevent unwanted side reactions.
The primary method for quenching unreacted PFP esters is the addition of an excess of a small molecule containing a primary amine, such as Tris or glycine.[5][9] This "scavenger" molecule reacts with the remaining PFP ester, rendering it inert.
Key Experimental Considerations
Several factors influence the efficiency of both the conjugation and quenching reactions. Careful control of these parameters is essential for successful and reproducible results.
Reaction Conditions:
| Parameter | Recommended Range | Rationale & Remarks |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated form is more nucleophilic) and ester hydrolysis (increases at higher pH).[4][5] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester and should be avoided during the conjugation step.[10][11] |
| Solvent | Anhydrous DMSO or DMF | This compound should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction mixture.[4][10][11] |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer incubation times. Room temperature (20-25°C) or 37°C allows for shorter reaction times.[5][10][11] |
| Incubation Time | 30 minutes - overnight | The optimal time depends on the reactivity of the amine on the target molecule, temperature, and pH.[5][10][11] |
Quenching Agent Selection:
| Quenching Agent | Recommended Final Concentration | Incubation Time & Temperature |
| Tris Buffer | 20 - 50 mM | 15 - 30 minutes at room temperature.[9][12][13] |
| Glycine | 50 mM - 100 mM | 15 - 30 minutes at room temperature.[9][13] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted this compound
This protocol describes the quenching of a typical bioconjugation reaction between a protein and this compound.
Materials:
-
Bioconjugation reaction mixture containing the target molecule and excess this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Following the desired incubation period for the conjugation reaction, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM for Tris or 50-100 mM for Glycine.[9][12][13]
-
Incubate the reaction mixture for an additional 15-30 minutes at room temperature with gentle mixing.[9][12]
-
Proceed with the purification of the conjugated biomolecule to remove the quenched crosslinker, pentafluorophenol (B44920) byproduct, and excess quenching agent.[10][11][13] Suitable purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis.[10][11][13]
-
Characterize the purified conjugate to determine the degree of labeling.
Protocol 2: Confirmation of Quenching and Conjugation
To verify the success of the conjugation and quenching steps, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect the shift in molecular weight of the modified biomolecule.[5]
Visualizations
Caption: Experimental workflow for bioconjugation and quenching.
This compound is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[14]
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. amsbio.com [amsbio.com]
Troubleshooting & Optimization
hydrolysis rate of Hydroxy-PEG3-PFP ester in aqueous buffer
Welcome to the technical support center for Hydroxy-PEG3-PFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the hydrolysis of the PFP ester in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Hydroxy-PEG3-PFP (pentafluorophenyl) ester is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to primary or secondary amine groups on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The PFP ester group reacts with amines to form a stable amide bond, while the terminal hydroxyl group can be used for further derivatization.[1]
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
PFP esters offer greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][4][5][6][7] This enhanced stability provides a larger window for conjugation reactions, which can lead to higher efficiency and better reproducibility, especially when working with sensitive biomolecules or in complex reaction mixtures.[5]
Q3: What factors influence the rate of hydrolysis of this compound?
The primary factors affecting the hydrolysis rate are:
-
pH: The rate of hydrolysis increases significantly at higher pH.[2][8][9] The optimal pH for conjugation is a balance between amine reactivity (favored at higher pH) and ester stability.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[8]
-
Buffer Composition: The presence of nucleophiles, especially primary amines (e.g., Tris or glycine), in the buffer will compete with the target molecule for reaction with the PFP ester.[10][11]
-
Moisture: PFP esters are moisture-sensitive. Exposure to water during storage or handling can lead to premature hydrolysis.[9][10][12]
Q4: How should I store and handle this compound to ensure its stability?
To maintain the reactivity of the PFP ester, it is crucial to:
-
Store the reagent at -20°C in a dry, dark environment.[1]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]
-
Dissolve the PFP ester in an anhydrous organic solvent such as DMSO or DMF immediately before use.[8][10] Do not prepare and store stock solutions.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed PFP ester: The reagent may have been exposed to moisture during storage or handling, or the reaction conditions favor hydrolysis (e.g., high pH, long incubation in aqueous buffer). | Use fresh, properly stored reagent. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[10][12] Minimize the time the PFP ester is in the aqueous buffer before conjugation. |
| Suboptimal pH: The reaction pH is too low, resulting in protonated and less reactive amine groups on the target molecule. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[8][12][13] | |
| Presence of competing amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PFP ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.[10][11][12] If the sample is in an amine-containing buffer, perform a buffer exchange before the reaction.[11] | |
| Inconsistent Results | Variable hydrolysis of PFP ester: Inconsistent handling or storage of the PFP ester leads to varying degrees of hydrolysis between experiments. | Strictly adhere to proper storage and handling procedures. Always use freshly prepared PFP ester solutions. |
| Inconsistent reaction conditions: Variations in pH, temperature, or reaction time can affect the outcome. | Carefully control and monitor all reaction parameters. | |
| Precipitation of Reagent | Low aqueous solubility of PFP ester: PFP esters can be hydrophobic.[6] Adding a concentrated solution in an organic solvent directly to the aqueous buffer can cause precipitation. | Add the PFP ester solution slowly to the reaction mixture while vortexing or stirring to ensure proper mixing.[13] The final concentration of the organic solvent should typically be kept below 10%.[9] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12] Incubate for 30 minutes.
-
-
Purify the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol allows for the determination of the hydrolytic stability of the PFP ester in a specific buffer.
-
Prepare Solutions:
-
Prepare the aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile (B52724) (ACN) or DMSO.[5]
-
-
Initiate Hydrolysis:
-
Add a small volume of the PFP ester stock solution to the aqueous buffer to a final concentration of 1 mM.[5]
-
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto a reverse-phase HPLC system with a C18 column.[5]
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[5]
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed product peak by UV absorbance at an appropriate wavelength.[5]
-
-
Data Analysis:
-
Calculate the peak area of the PFP ester at each time point.
-
Plot the natural logarithm of the PFP ester peak area versus time.
-
Determine the rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[4]
-
Data Presentation
Table 1: Factors Influencing PFP Ester Stability and Reactivity
| Parameter | Condition | Effect on PFP Ester | Recommendation | Citations |
| pH | < 7.0 | Slower hydrolysis, but also slower reaction with amines. | Not ideal for efficient conjugation. | [12] |
| 7.2 - 8.5 | Optimal balance between amine reactivity and ester stability. | Recommended range for most conjugation reactions. | [8][12][13] | |
| > 8.5 | Rapid hydrolysis, increased risk of side reactions. | Use with caution and for short reaction times. | [12] | |
| Temperature | 4°C | Slower hydrolysis and slower conjugation. | Suitable for long incubations (overnight) with sensitive biomolecules. | [8][13] |
| Room Temp (20-25°C) | Faster hydrolysis and faster conjugation. | Suitable for shorter incubation times (1-4 hours). | [8][13] | |
| Solvent | Anhydrous DMSO/DMF | Good for initial dissolution of the PFP ester. | Use immediately before adding to the aqueous reaction buffer. | [8][10] |
| Aqueous Buffer | Hydrolysis will occur over time. | Minimize the time the PFP ester is in the aqueous buffer before conjugation. | [2][5] | |
| Buffer Components | Amine-free (e.g., PBS, Bicarbonate) | No competition for the PFP ester. | Recommended for all conjugation reactions. | [10][11][12] |
| Amine-containing (e.g., Tris, Glycine) | Competes with the target molecule, reducing conjugation efficiency. | Avoid. Perform buffer exchange if necessary. | [10][11][12] |
Visualizations
Caption: Competing reactions of this compound in an aqueous buffer.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
Technical Support Center: Pentafluorophenyl (PFP) Ester Reactions
Welcome to the technical support center for pentafluorophenyl (PFP) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions when using PFP esters for coupling with primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions encountered during experiments involving PFP esters and primary amines.
Q1: My coupling reaction with a PFP ester is showing low yield. What are the potential causes and how can I improve it?
A1: Low coupling efficiency can stem from several factors. Here’s a troubleshooting guide to help you identify and resolve the issue:
-
Hydrolysis of the PFP ester: PFP esters, while more stable than N-hydroxysuccinimide (NHS) esters, can still hydrolyze in aqueous environments.[1][2] This competing reaction consumes the active ester, reducing the amount available to react with your primary amine.[3]
-
Troubleshooting:
-
Prepare PFP ester solution immediately before use: Do not prepare stock solutions for long-term storage as the PFP moiety readily hydrolyzes.[4][5]
-
Minimize water content: Use anhydrous organic solvents like DMSO or DMF to dissolve the PFP ester before adding it to the reaction mixture.[3][4]
-
Control pH: The optimal pH for PFP ester reactions with primary amines is between 7.2 and 8.5.[3][6] Higher pH increases the rate of hydrolysis.[7]
-
-
-
Suboptimal pH: The reaction is highly pH-dependent.[3] If the pH is too low, the primary amine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the ester will dominate.[7]
-
Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester.[3][4]
-
Steric Hindrance: Bulky groups near the reactive amine or the ester can slow down the reaction rate.[3]
-
Troubleshooting:
-
Increase the reaction time or temperature. However, be aware that higher temperatures can also increase the rate of hydrolysis.[3]
-
Consider using a longer linker if steric hindrance is a significant issue.
-
-
Q2: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions with PFP esters and how can I minimize them?
A2: While PFP esters are known for facilitating rapid and efficient coupling, some side reactions can still occur, particularly in the context of peptide synthesis.[9]
-
Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid can be a concern in peptide synthesis.[9]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide, resulting in chain termination. It is more common with sequences containing Proline or Glycine.[9][11]
-
Prevention: Minimizing the time the N-terminal amine is deprotected before the next coupling step can reduce DKP formation.
-
-
Hydrolysis: As mentioned in Q1, the reaction of the PFP ester with water leads to the formation of the corresponding carboxylic acid and pentafluorophenol (B44920).[3]
-
Prevention: Follow the troubleshooting steps for hydrolysis outlined in A1.
-
Q3: How do I detect and characterize the byproducts from my PFP ester reaction?
A3: The most common analytical techniques for identifying and quantifying byproducts are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[9]
-
RP-HPLC: This technique can separate the desired product from impurities and byproducts. The peak area can be used for relative quantification.[1][9]
-
Mass Spectrometry (e.g., LC-MS, MALDI-TOF): MS provides accurate molecular weight information, which is crucial for identifying unexpected modifications or byproducts.[9]
Data Summary
The following table summarizes the key performance differences between PFP esters and other common active esters.
| Feature | PFP Esters | NHS Esters | Carbodiimides (e.g., DCC) |
| Reactivity towards Amines | High[1] | Moderate[6] | Can be high, but often requires additives (e.g., NHS) to prevent side reactions.[6] |
| Stability to Hydrolysis | More stable[1][2] | Susceptible to hydrolysis, especially at higher pH.[1][6] | Not directly applicable; activates carboxylic acids in situ. |
| Optimal Reaction pH | 7.2 - 8.5[3][6] | 7.0 - 8.5[6] | 4.5 - 6.0 for activation; amine reaction pH varies.[6] |
| Common Byproducts | Pentafluorophenol (hydrophobic, easily removed).[6] | N-hydroxysuccinimide (water-soluble).[6] | Urea derivative (solubility varies, can be difficult to remove).[6] |
| Side Reactions | Minimal side reactions reported.[1] | Potential for ring-opening of the succinimide (B58015) ring.[1] | Racemization can be significant without additives.[10] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
This protocol provides a general guideline. Optimization may be required for your specific application.[3]
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[4]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.[3][4] Do not store this solution.[4][5]
-
Reaction Initiation: Add a calculated molar excess of the PFP ester solution to the protein solution with gentle stirring.[3] The reaction is typically performed at room temperature or 4°C for sensitive biomolecules.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3] The incubation time may need to be optimized.[3]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) can be added to consume any unreacted PFP ester.[3]
-
Purification: Remove excess unreacted PFP ester and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][4]
Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters.[1]
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).[1]
-
Initiate Hydrolysis: Dilute each active ester stock solution into the reaction buffer (e.g., pH 7.4 or 8.5) to a final concentration of 1 mM.[1]
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[1]
Visualizations
Caption: Reaction pathways for PFP esters with primary amines.
Caption: Troubleshooting workflow for low PFP ester reaction yield.
Caption: Logical flow of PFP ester advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PFP Ester Conjugation
Welcome to the technical support center for Pentafluorophenyl (PFP) ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction buffer pH and troubleshooting common issues during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for amine labeling?
Pentafluorophenyl (PFP) esters are highly reactive chemical labeling reagents used to form stable amide bonds with primary and secondary amines, such as those found on the N-terminus of a peptide or the side chain of lysine (B10760008) residues.[1][2] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible labeling reactions.[1][2][3][4][5][6]
Q2: What is the optimal pH for amine labeling with PFP esters?
The optimal pH for reacting PFP esters with primary amines is generally in the range of 7.2 to 8.5.[1][3][7] Some protocols may utilize a slightly broader range of 7.0 to 9.0.[1][5][6] For sensitive biomolecules or to minimize side reactions, a pH of 7.2-7.5 is often recommended.[1][8]
Q3: Why is maintaining the correct pH so critical for the reaction?
The reaction pH represents a crucial balance between two competing processes: amine reactivity and ester hydrolysis.[1][7]
-
Amine Reactivity: The labeling reaction targets the deprotonated, nucleophilic form of the primary amine (-NH2). At acidic or neutral pH, the amine group is predominantly in its protonated, non-reactive form (-NH3+).[1] As the pH increases into the 7.2-8.5 range, a greater proportion of the amine is deprotonated, thus increasing the rate of the desired conjugation reaction.[1][7]
-
Ester Hydrolysis: PFP esters can react with water (hydrolysis), which renders them inactive.[7] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][8][9]
Therefore, the optimal pH range of 7.2-8.5 is a compromise that maximizes the availability of reactive amines while minimizing the rate of PFP ester hydrolysis, ensuring the ester remains stable long enough for efficient labeling.[1][7]
Q4: How do PFP esters compare to NHS esters in terms of stability and reactivity?
PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to NHS esters.[4][5][6][10] This increased stability provides a wider window for the conjugation reaction to occur, potentially leading to higher yields and more consistent results.[4] While specific half-life data for PFP esters is not as extensively documented as for NHS esters, one study found a PFP ester to be approximately six times more stable than its NHS counterpart in an aqueous solution.[4] In terms of reactivity with amines, some studies suggest that PFP esters can react significantly faster than NHS esters. For instance, one report indicated that a PFP ester platform reacted with a primary alkyl amine about 70 times faster than a comparable NHS-ester platform.[7]
Q5: What types of buffers should be used for PFP ester conjugation reactions?
It is critical to use an amine-free buffer to avoid competition with the target molecule.[1][5][6][8][11] Suitable buffers include:
-
Borate buffer[3]
Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will react with the PFP ester and reduce labeling efficiency.[1][5][6][8]
Q6: How should PFP ester reagents be stored and handled?
PFP esters are sensitive to moisture.[1][5][6][8][11] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[1][5][6][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][5][6] It is strongly recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and not to store these solutions, as the PFP ester will degrade over time.[1][5][6][12]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal range. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. At lower pH, the target amine is protonated and less reactive. At higher pH, the PFP ester hydrolyzes too quickly.[1][3] |
| Hydrolyzed Reagent: The PFP ester has been inactivated by moisture. | Use a fresh, high-quality PFP ester reagent. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not use old or pre-made stock solutions.[1][5][6] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Use a non-amine-containing buffer such as PBS, Borate, Carbonate/Bicarbonate, or HEPES.[1][3][5][6][8] | |
| Insufficient Reagent: The molar excess of the PFP ester is too low. | Increase the molar ratio of the PFP ester to the target molecule. A starting point of a 10- to 50-fold molar excess is common for proteins, while a 2:1 to 10:1 molar ratio of PFP ester to free amines can be a starting point for optimization.[1][3] | |
| Short Reaction Time / Low Temperature: The reaction has not proceeded to completion. | Increase the incubation time (typically 1-4 hours at room temperature) or consider reacting overnight at 4°C for sensitive molecules.[1][3] | |
| Non-Specific Labeling or Multiple Labeling | High pH: A pH above ~8.5 can promote the labeling of other nucleophilic residues like the hydroxyl groups on serine, threonine, and tyrosine. | Perform the reaction at a lower pH, around 7.5-8.0, to increase selectivity for primary amines.[1] |
| High Reagent Concentration: An excessive molar ratio of PFP ester can lead to the modification of less reactive sites. | Titrate and lower the molar excess of the labeling reagent.[1] | |
| Multiple Reactive Sites: The target molecule has multiple primary amines (e.g., several lysine residues in a protein). | If single labeling is desired, this is an inherent property of the target. To favor single labeling, carefully reduce the amount of labeling reagent and optimize reaction conditions.[1] |
Data Presentation
Table 1: Recommended Reaction Buffer pH for PFP Ester Conjugation
| Buffer System | Recommended pH Range | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used, good buffering capacity in this range. |
| Borate Buffer | 8.0 - 9.0 | Effective at slightly higher pH values. |
| Carbonate/Bicarbonate Buffer | 8.0 - 9.0 | Good choice for reactions requiring a pH above 8.[3][11][12] |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the physiological range.[1][3] |
Table 2: Comparison of PFP and NHS Ester Characteristics
| Characteristic | PFP Ester | NHS Ester |
| Optimal Reaction pH | 7.2 - 8.5[1][3][7] | ~8.3 - 8.5[13] (though often used at 7.2-8.0 to balance hydrolysis) |
| Hydrolytic Stability | More resistant to hydrolysis[4][5][6][10] | More susceptible to hydrolysis, especially at pH > 7[4][10] |
| Half-life in Aqueous Buffer | Generally longer than NHS esters[10] | Can be in the order of minutes at pH 8[10] |
| Reactivity with Amines | Highly reactive, potentially faster than NHS esters[7] | Highly reactive |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines. Optimization of molar ratios and incubation times may be necessary for specific applications.
Materials:
-
Protein with free amines (0.5–5 mg/mL)[3]
-
PFP ester-activated labeling reagent
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[3][5]
-
Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column or dialysis cassette for purification[1][12]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 0.5-5 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Prepare PFP Ester Stock Solution: Immediately before use, dissolve the PFP ester-activated labeling reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[3][12]
-
Initiate Conjugation: Slowly add the required volume of the PFP ester stock solution to the stirring protein solution.[1] The molar ratio of PFP ester to protein should be optimized, but a starting point of a 10- to 50-fold molar excess is common.[1] For proteins, a 2:1 to 10:1 molar ratio of PFP ester to free amines can be a starting point for optimization.[3]
-
Incubation: Allow the reaction to proceed for 1–4 hours at room temperature (20–25°C) or overnight at 4°C.[1][3] The optimal time may vary depending on the protein and desired degree of labeling.
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted PFP ester, add the Quenching Buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 30 minutes.[1][3]
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[1][12]
-
Analysis: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (to check for a molecular weight shift) or HPLC.[1]
Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC
This protocol can be used to determine the stability (half-life) of a PFP ester in a specific aqueous buffer.[1]
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF[1]
-
Buffer of interest (e.g., PBS at pH 7.4, Bicarbonate at pH 8.5)[14]
-
HPLC system with a UV detector and a C18 column[1]
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[1]
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
Time-Course Sampling: At defined time points (e.g., t=0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and inject it onto the HPLC system.[14]
-
HPLC Analysis: Separate the PFP ester from its hydrolysis product using a suitable gradient on the C18 column.
-
Data Analysis: Monitor the decrease in the peak area of the PFP ester over time. Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time and fitting it to a first-order decay equation.[1]
Visualizations
Caption: A typical experimental workflow for PFP ester conjugation to a biomolecule.
Caption: The logical relationship between reaction buffer pH and PFP ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydroxy-PEG3-PFP Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of Hydroxy-PEG3-PFP ester conjugates. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common and effective purification methods for PEGylated conjugates, including those synthesized with this compound, are based on chromatography. The choice of method depends on the properties of the target molecule, the scale of the reaction, and the required purity of the final product. Key techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[1] It is highly effective for achieving high purity of small to medium-sized batches and for separating products with a significant difference in hydrophobicity from the unreacted PEG linker.[1]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is particularly useful for removing small molecules, such as excess unreacted PFP ester and the pentafluorophenol (B44920) byproduct, from the larger conjugate.[][3][4] SEC is most effective when the molecular weight of the conjugate is significantly larger than the unreacted PEG linker (ideally 3-5 times larger).[1]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. The PEG chain can shield charges on the surface of a protein, altering its binding properties to the IEX resin. This can be used to separate the PEGylated conjugate from the unreacted protein.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobic interactions with the chromatography resin. While not as commonly used as IEX or SEC, it can be a useful supplementary tool.[]
Q2: What are the likely impurities in my reaction mixture?
A2: A typical reaction mixture will contain the desired this compound conjugate along with several impurities:
-
Unreacted this compound: Excess reagent that did not react with your target molecule.
-
Hydrolyzed this compound: The PFP ester is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, rendering it inactive.[5][6][7][8]
-
Pentafluorophenol (PFP): The leaving group from the PFP ester that is released during the conjugation reaction.
-
Unreacted target molecule: The amine-containing molecule that was intended to be conjugated.
-
Side-products: Depending on the reaction conditions, side-products from reactions with other nucleophilic groups on the target molecule may be present.
Q3: What is the optimal pH for the conjugation reaction to minimize hydrolysis of the PFP ester?
A3: The optimal pH for reacting PFP esters with primary amines is generally in the range of 7.2 to 8.5.[6][9] This pH range represents a balance between amine reactivity and ester stability. While the amine is more nucleophilic at higher pH, the rate of PFP ester hydrolysis also increases significantly.[6] For sensitive biomolecules, a pH of 7.2-7.5 is often recommended to minimize hydrolysis.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: If the pH is too low (below 7.2), the amine on the target molecule will be protonated and less reactive.[6] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6] |
| Hydrolyzed PFP ester reagent: PFP esters are moisture-sensitive and can hydrolyze if not handled properly.[5][7][8] | Use a fresh, high-quality reagent. Dissolve the PFP ester in an anhydrous solvent like DMSO or DMF immediately before use.[3][4][7][8] Do not prepare stock solutions for long-term storage.[7][8] | |
| Primary amines in the buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester.[4][5] | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[3][6][9] | |
| Insufficient molar excess of PFP ester: The ratio of PFP ester to the target molecule may be too low for efficient conjugation. | Optimize the molar ratio of the PFP ester to the target molecule. A 5- to 15-fold molar excess is a common starting point.[3] | |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Increase the reaction time (typically 1-4 hours at room temperature or overnight at 4°C) or consider reacting at a slightly higher temperature if the biomolecule is stable.[3][9] | |
| Poor Separation During Chromatography | Inappropriate chromatography method: The chosen method may not have sufficient resolution to separate the conjugate from impurities. | If SEC does not provide adequate separation because the product and unreacted PEG are of similar size, consider using RP-HPLC for higher resolution.[1] |
| Incorrect column selection for RP-HPLC: The column chemistry may not be optimal for the separation. | For PEGylated proteins, a C18 stationary phase has been shown to provide good separation from their unmodified counterparts.[10] | |
| Suboptimal gradient elution in RP-HPLC: The mobile phase gradient may not be optimized to resolve the components of the mixture. | Develop a suitable gradient of an organic solvent (like acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid (TFA). A starting point could be a linear gradient from 10% to 90% organic phase.[1] | |
| Presence of Multiple Conjugated Species | Multiple reactive sites on the target molecule: If the target molecule has multiple primary amines (e.g., several lysine (B10760008) residues in a protein), multiple PEG chains can be attached. | To favor mono-conjugation, reduce the molar excess of the PFP ester reagent and optimize the reaction conditions. |
| Side reactions: At a pH above ~8.5, other nucleophilic groups like the hydroxyl groups on serine, threonine, and tyrosine residues can react with the PFP ester.[6] | Perform the reaction at a lower pH (around 7.5-8.0) to increase the selectivity for primary amines.[6] |
Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution and purity achievable.[1] Well-established for a wide range of molecules.[] | Can be time-consuming for large-scale purifications. May require extensive method development. | Achieving high purity of small to medium-sized batches. Separating products with a significant difference in hydrophobicity from the PEG linker.[1] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Good for removing small molecules from larger ones.[1] Generally mild conditions. | Poor resolution if the product and unreacted PEG are of similar size.[1] Sample dilution occurs. | When the molecular weight of the product is significantly larger (~3-5 times) than the unreacted PEG linker.[1] |
| Ion Exchange Chromatography (IEX) | Separation based on charge.[] | High capacity and widely used for protein purification.[] | The PEG chain can sometimes shield the charges on the molecule, reducing separation efficiency. | Purifying charged biomolecules where PEGylation alters the overall charge. |
Experimental Protocols
General Protocol for Conjugation and Purification
This protocol provides a general guideline. Optimization will be required for specific applications.
1. Preparation of Reagents:
-
Target Molecule Solution: Dissolve your amine-containing molecule in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[3] If your buffer contains primary amines (e.g., Tris), a buffer exchange into an appropriate reaction buffer is necessary.[3]
-
This compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.[3][9]
2. Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the target molecule solution while gently vortexing.[3] The final concentration of the organic solvent should ideally be less than 10%.[3]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][9]
3. Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[3]
4. Purification:
-
Size Exclusion Chromatography (Desalting Column): To remove excess, unreacted PFP ester and the pentafluorophenol byproduct, use a desalting column (e.g., Sephadex G-25).[9] Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the high molecular weight conjugate.
-
Reversed-Phase HPLC: For higher purity, use a preparative RP-HPLC system with a C18 column.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the filtered crude reaction mixture.
-
Elute with a linear gradient of Mobile Phase B (e.g., 10% to 90% over 30-60 minutes).[1]
-
Collect fractions and monitor the separation by UV absorbance at an appropriate wavelength.[1]
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the pure product.[1]
-
Visualizations
Caption: General experimental workflow for the conjugation and purification of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chromatographyonline.com [chromatographyonline.com]
stability issues with pre-dissolved Hydroxy-PEG3-PFP ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of pre-dissolved Hydroxy-PEG3-PFP ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to moisture.[1][2] For long-term storage, it should be kept in a dry, dark environment at -20°C.[3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is crucial to store the vial with a desiccant.[1][2] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation, which can lead to hydrolysis of the ester.[1][2]
Q2: Can I prepare a stock solution of this compound for later use?
A2: No, it is strongly advised not to prepare stock solutions for storage.[2] The PFP ester moiety readily hydrolyzes in the presence of water.[1][2] Therefore, you should only dissolve the required amount of the reagent in an anhydrous organic solvent, such as DMSO or DMF, immediately before your experiment.[1][2] Any unused reconstituted reagent should be discarded and not stored.[1][2]
Q3: What is the primary cause of instability for pre-dissolved this compound?
A3: The primary cause of instability is hydrolysis, a chemical reaction where the PFP ester reacts with water.[1] This reaction converts the reactive ester back to a non-reactive carboxylic acid, rendering it unable to conjugate with primary amines.[6] The rate of this competing hydrolysis reaction increases with higher pH.[1][7]
Q4: How does this compound compare to NHS esters in terms of stability?
A4: PFP esters, including this compound, are known to be more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][5][7][8][9][10][11] This increased stability towards hydrolysis provides a wider window for the conjugation reaction to occur, potentially leading to higher yields and more consistent results.[7] While NHS esters can have a half-life of minutes at pH 8.6, PFP esters are significantly more resistant to hydrolysis under similar conditions.[7]
Q5: What solvents are recommended for dissolving this compound?
A5: Anhydrous (water-free) organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolving this compound.[1][2][3] It is crucial to use a high-purity, anhydrous grade of the solvent, as any residual water can lead to the hydrolysis of the ester before it is added to the reaction mixture.[7] Some sources suggest that DMF can degrade over time to form free amines, which could react with the ester, so using fresh, high-purity DMF is recommended.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of PFP ester: The pre-dissolved ester may have degraded due to moisture. | Prepare a fresh solution of the this compound in an anhydrous solvent immediately before use. Ensure the vial is warmed to room temperature before opening to prevent condensation.[1][2] |
| Incorrect buffer pH: The pH of the reaction buffer is critical for efficient conjugation. | The recommended pH range for the reaction with primary amines is between 7.2 and 8.5.[12] Verify the pH of your buffer with a calibrated meter. | |
| Presence of competing nucleophiles: Buffers containing primary amines will compete with the target molecule for reaction with the PFP ester. | Avoid using buffers that contain primary amines, such as Tris or glycine.[2][6] If necessary, exchange the sample into an amine-free buffer like PBS.[2] | |
| Inconsistent Results | Variable reagent activity: Inconsistent handling and storage of the PFP ester can lead to varying levels of hydrolysis. | Adhere strictly to storage and handling protocols. Always use a fresh solution for each experiment and discard any unused portion.[2] |
| Suboptimal reactant concentrations: The molar ratio of PFP ester to the amine-containing molecule can affect efficiency. | Empirically determine the optimal molar excess of the PFP ester for your specific application.[12] | |
| Precipitation of Reagent | Poor solubility in aqueous buffer: While the PEG spacer enhances water solubility of the conjugate, the PFP ester itself may not be highly soluble in aqueous solutions. | Dissolve the PFP ester in a minimal amount of an anhydrous organic solvent (DMSO or DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should generally be kept below 10%.[1] |
Data Presentation
Table 1: Comparative Stability of PFP and NHS Esters in Solution
| Ester Type | Condition | Half-life | Reference |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | [7] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [7] |
| NHS Ester | pH 7, aqueous solution | Hours | [7] |
| NHS Ester | pH 9, aqueous solution | Minutes | [7] |
| PFP Ester | Aqueous Solution | Reported to be ~6-fold more stable than NHS ester | [7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.[1][2]
-
Immediately before use, dissolve the desired amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11]
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[12]
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound solution to the protein solution while gently stirring.[11]
-
The recommended molar ratio of PFP ester to the protein will depend on the desired degree of labeling and should be determined empirically, but a starting point is a several-fold molar excess.[1][12]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for more sensitive biomolecules.[11]
-
-
Quenching and Purification:
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the aqueous buffer of interest (at a specific pH).
-
Prepare a control sample of the hydrolyzed product (the corresponding carboxylic acid) for peak identification.
-
-
HPLC Analysis:
-
Inject the freshly prepared PFP ester solution onto a suitable reversed-phase HPLC column.
-
Run a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at a relevant wavelength.
-
-
Data Collection and Analysis:
-
At regular time intervals, inject an aliquot of the PFP ester solution and record the chromatogram.
-
Measure the peak area of the PFP ester and the hydrolyzed product at each time point.
-
Plot the concentration of the active PFP ester against time to determine the rate of hydrolysis and the half-life of the ester under the tested conditions.[7]
-
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - CAS:1807537-40-1 - KKL Med Inc. [kklmed.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Protein Aggregation During PEGylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1][2]
-
High Protein Concentration: When protein concentrations are high, the proximity of protein molecules to each other increases, which in turn elevates the likelihood of intermolecular interactions that can lead to aggregation.[1][2][3]
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional species in a PEG reagent that is intended to be monofunctional can result in unintended cross-linking and aggregation.[1][2]
-
Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the chemical modifications and handling involved in PEGylation can exacerbate this tendency.[2]
-
Mechanical Stress: Vigorous stirring or shaking during the reaction can cause mechanical stress, leading to protein denaturation and aggregation.[3][4]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, is indicative of the formation of insoluble aggregates.[1]
Q3: What are some common strategies to prevent aggregation during PEGylation?
Preventing aggregation often involves a multi-pronged approach focused on optimizing the reaction conditions and using stabilizing agents.[2] Key strategies include:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[2]
-
Incorporate Stabilizing Excipients: The addition of excipients such as sugars, polyols, amino acids, and non-denaturing detergents can significantly enhance protein stability and prevent aggregation.[2][5][6]
-
Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1] This can be achieved by lowering the reaction temperature or through the stepwise addition of the PEG reagent.[1]
-
Consider Alternative PEGylation Strategies: If aggregation remains a significant issue, it may be necessary to explore alternative strategies, such as using monofunctional PEG reagents or site-specific PEGylation techniques.[1][2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.
Problem 1: Immediate Precipitation Upon Addition of PEG Reagent
Possible Causes:
-
The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation upon introduction of the PEGylating agent.[2]
-
The organic solvent (e.g., DMSO) used to dissolve the PEG linker may be causing the protein to precipitate if the final solvent concentration is too high.[7]
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[2]
-
Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.[2]
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent is as low as possible.
Problem 2: Gradual Increase in Turbidity During the Reaction
Possible Cause:
-
The reaction conditions may be slowly inducing protein unfolding and aggregation over time.[2]
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[3][4]
-
Add Stabilizing Excipients: Incorporate stabilizers such as sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine) into the reaction buffer.[8][9]
-
Gentle Mixing: Use gentle mixing to avoid mechanical stress on the protein.[3]
Problem 3: High Molecular Weight Aggregates Detected by SEC or DLS in the Final Product
Possible Cause:
-
If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause.[2] If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.[2]
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.[2]
-
Switch to Monofunctional PEG: Utilize a PEG reagent with only one reactive group to prevent cross-linking.[1]
-
Optimize Molar Ratio: A high excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation. Start with a lower molar excess and gradually increase it while monitoring for aggregation.[4]
Data Presentation
Table 1: Recommended Starting Parameters for Optimizing PEGylation Reactions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also elevate aggregation risk. If aggregation occurs, try reducing the concentration.[7][9] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio drives the reaction but can also increase the risk of over-labeling and aggregation. Start with a lower ratio and optimize.[7][9] |
| pH | 7.2 - 8.0 | Balances efficient amine reaction with protein stability. A pH near 7.4 is often a safe starting point.[4][9] |
| Temperature | 4°C to 25°C | Lowering the temperature slows the reaction but can significantly improve protein stability and reduce aggregation.[3][4][9] |
| Reaction Time | 1 - 4 hours (at 25°C) or 12-18 hours (at 4°C) | Longer times may be needed at lower temperatures.[4] |
Table 2: Common Stabilizing Excipients for Preventing Aggregation
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[7][8] |
| Amino Acids | Arginine, Glycine (B1666218) | 50 - 100 mM | Suppresses non-specific protein-protein interactions and can reduce aggregation.[5][8][9] |
| Non-denaturing Detergents | Polysorbate 20/80, Tween 20, CHAPS | 0.01 - 0.05% (v/v) | Help to solubilize aggregates that are self-associated through hydrophobic patches.[5][6][10] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents oxidation of cysteine residues, which can lead to disulfide-linked aggregates.[9][10] |
Experimental Protocols
Protocol 1: General Protein PEGylation with an NHS-Ester Activated PEG
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed.[7]
-
Prepare Protein Solution: Adjust the protein concentration to a starting point of 2 mg/mL in the reaction buffer.[7]
-
Prepare PEG Reagent: Immediately before use, dissolve the NHS-ester activated PEG in anhydrous DMSO or DMF to a concentration 10-20 times higher than the final desired reaction concentration.
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution while gently mixing. A common starting point is a 10-fold molar excess of PEG to protein.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any excess NHS-ester PEG. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted PEG, quenched PEG, and any aggregates.
Protocol 2: Screening for Optimal Stabilizing Excipients
Materials:
-
Protein of interest in a suitable buffer
-
Stock solutions of various excipients (see Table 2)
-
Activated PEG reagent
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Protein-Excipient Mixtures: In separate wells or tubes, add the protein solution and different excipients to their final desired concentrations. Include a "no excipient" control.[1]
-
Equilibration: Gently mix and allow the protein to equilibrate in the new buffer conditions for 15-30 minutes.[7]
-
Initiate PEGylation: Add the activated PEG reagent to each well or tube under the same conditions (molar ratio, temperature).
-
Incubation: Incubate for the desired reaction time.
-
Assess Aggregation:
-
Visually inspect each well or tube for signs of turbidity.[7]
-
Measure the absorbance at 340 nm or 600 nm to quantify turbidity.
-
Analyze a small aliquot from each condition by SEC or DLS to quantify soluble aggregates.
-
Mandatory Visualization
Caption: A flowchart for systematically troubleshooting aggregation issues during protein PEGylation.
Caption: Key factors contributing to protein aggregation during the PEGylation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
how to remove excess Hydroxy-PEG3-PFP ester post-reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Hydroxy-PEG3-PFP ester following a bioconjugation reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your PEGylated molecule.
Question: After my purification process, I still observe a significant amount of unreacted this compound in my sample. What could be the reason?
Answer: Several factors could contribute to the incomplete removal of excess this compound. Here are some common causes and their solutions:
-
Inadequate Quenching: The PFP ester is reactive towards primary amines. If not properly quenched, it can persist in the reaction mixture.
-
Suboptimal Purification Method: The chosen purification method may not be suitable for the size of your molecule and the small PEG reagent.
-
Solution: Evaluate your current purification strategy. For a small molecule like this compound, size-exclusion chromatography (SEC) with a resin of an appropriate pore size is highly effective.[][7][8][] Ion-exchange chromatography (IEX) can also be effective if your target molecule has a different charge from the hydrolyzed PEG reagent.[1][][10][11][12][13]
-
-
Incorrect Dialysis Membrane Cut-off: If using dialysis, the molecular weight cut-off (MWCO) of the membrane may be too large, allowing your PEGylated product to be lost, or too close to the size of your product, hindering efficient removal of the smaller PEG reagent.
-
Solution: Select a dialysis membrane with an MWCO that is significantly smaller than your PEGylated product but large enough to allow the free passage of the ~388 Da this compound and its hydrolyzed byproducts.[14][15] For example, a 1 kDa or 2 kDa MWCO membrane would be appropriate for a protein conjugate.
-
Question: My PEGylated protein is aggregating after the reaction and during purification. How can I prevent this?
Answer: Protein aggregation during PEGylation and purification can be a significant issue. Here are some strategies to mitigate this problem:
-
Optimize Reaction Conditions: High concentrations of the PEG reagent or the protein itself can sometimes lead to aggregation.
-
Solution: Try reducing the molar excess of the this compound. You can also perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
-
-
Buffer Composition: The buffer composition can influence protein stability.
-
Solution: Ensure your buffer pH is optimal for your protein's stability. The addition of certain excipients, such as arginine, to the purification buffers can help to suppress protein aggregation.[16]
-
-
Gentle Handling: Vigorous mixing or harsh purification conditions can induce aggregation.
-
Solution: Use gentle mixing during the reaction and purification steps. Avoid excessive vortexing or sonication.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my PEGylation reaction is complete?
A1: The first and most crucial step is to quench the reaction to deactivate any unreacted this compound. This is typically done by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-100 mM and incubating for about 30 minutes at room temperature.[1][2][3][4][5][17]
Q2: What are the most common methods for removing excess this compound?
A2: The most common and effective methods for removing small, unreacted PEG reagents are based on differences in size and charge between the PEGylated product and the excess reagent. These include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.[3][][7][8][][10][11][18][19]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be very effective for separating the charged protein from the neutral, hydrolyzed PEG reagent.[1][][10][11][12][13]
-
Dialysis/Ultrafiltration: Uses a semi-permeable membrane to separate molecules based on their molecular weight.[][8][14][15][20][21]
Q3: How do I choose the right purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, and the required purity of the final product.
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution for separating large products from small unreacted PEG. Can be used for buffer exchange.[][7][8][] | Can lead to sample dilution. May not be suitable for very large sample volumes.[8] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High capacity and resolution. Can separate based on the degree of PEGylation and positional isomers.[1][10][11][12] | Requires optimization of buffer pH and salt gradient. May not be effective if the PEGylated product and impurities have similar charges. |
| Dialysis / Ultrafiltration | Separation using a semi-permeable membrane based on molecular weight. | Simple, cost-effective, and good for buffer exchange.[][8][20] | May be slow and may not achieve complete removal of the excess PEG reagent. Risk of product loss if the MWCO is not chosen carefully.[14][15] |
Q4: Can I use a combination of purification methods?
A4: Yes, a multi-step purification approach is often recommended to achieve high purity.[5] For example, you could perform an initial purification by SEC to remove the bulk of the unreacted PEG reagent, followed by IEX to separate the desired mono-PEGylated product from unreacted protein and multi-PEGylated species.[22]
Experimental Protocols
Protocol 1: Quenching the PEGylation Reaction
Objective: To deactivate unreacted this compound.
Materials:
-
Reaction mixture containing the PEGylated product.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Once the PEGylation reaction is complete, add the 1 M Tris-HCl quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
Proceed immediately to the purification step.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Objective: To separate the PEGylated product from excess this compound based on size.
Materials:
-
Quenched reaction mixture.
-
SEC column with an appropriate molecular weight fractionation range for your target molecule.
-
HPLC or FPLC system.
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Inject the filtered sample onto the equilibrated column. The injection volume should typically be between 1-5% of the total column volume for optimal resolution.
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The larger PEGylated product will elute before the smaller, unreacted this compound and its byproducts.
-
Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified product.
-
Pool the fractions containing the pure PEGylated product.
Protocol 3: Purification by Dialysis
Objective: To remove excess this compound using a semi-permeable membrane.
Materials:
-
Quenched reaction mixture.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your PEGylated product.
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every few hours for the first day, and then overnight. A total of 3-4 buffer changes is recommended for efficient removal of small molecules.
-
After the final buffer change, remove the dialysis bag/cassette and recover the purified sample.
Visualizing the Workflow
Caption: A general workflow for the purification of a PEGylated product.
Caption: A troubleshooting flowchart for an impure PEGylated product.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Monitoring Hydroxy-PEG3-PFP Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG3-PFP ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what is it used for?
A this compound is a chemical modification reagent used in bioconjugation.[1] It consists of a hydroxyl (-OH) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester reactive group.[1] The PFP ester reacts with primary and secondary amines to form stable amide bonds, making it useful for attaching the PEG linker to proteins, peptides, or other molecules.[2][3][4] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
PFP esters offer greater stability towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[5][6][7][8] This increased stability provides a wider window for the conjugation reaction to occur, which can lead to higher yields and more consistent results, especially in dilute solutions or at a slightly basic pH.[7][8]
Q3: What is the optimal pH for a this compound reaction?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[3][5] In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form to react with the ester, while the rate of hydrolysis of the PFP ester is still manageable.[5]
Q4: What solvents should I use to dissolve my this compound?
This compound is often dissolved in a minimal amount of an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.[2][4][7] It is crucial to use anhydrous solvents as any residual water can lead to hydrolysis of the ester before it is introduced to the reaction.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Hydrolysis of PFP ester | Ensure the PFP ester is stored in a dry environment at the recommended temperature (-20°C with desiccant is common).[2][4] Prepare the PFP ester solution immediately before use; do not prepare stock solutions for storage.[2][4] Use anhydrous DMSO or DMF for initial dissolution.[7] |
| Incorrect pH of reaction buffer | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[3] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the reaction.[2][4] |
| Inactive amine | Ensure the amine on the molecule to be conjugated is available and not sterically hindered. The pKa of the amine will influence the concentration of the reactive, unprotonated form at a given pH. |
| Insufficient reagent | Optimize the molar ratio of PFP ester to the amine-containing molecule. A molar excess of the PFP ester is often used. |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Reaction with non-target amines | If your target molecule has multiple amine groups (e.g., lysine (B10760008) residues in a protein), you may get a mixture of products with varying degrees of PEGylation.[9] Consider site-specific conjugation strategies if a single product is desired. |
| Hydrolyzed PFP ester | The hydrolyzed PFP ester (pentafluorophenol) will be present as a byproduct. This can be removed during purification.[5] |
| Side reactions | Although less common than with NHS esters, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, especially at higher pH.[10] Consider lowering the reaction pH. |
Issue 3: Difficulty in Purifying the PEGylated Product
| Possible Cause | Troubleshooting Step |
| Similar properties of starting material and product | The addition of a small PEG chain may not significantly alter the properties of a large molecule, making separation difficult. |
| Presence of unreacted PEG reagent and byproducts | Size exclusion chromatography (SEC) is effective at removing low molecular weight by-products and unreacted PEG reagents.[][12] Ion-exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation.[][13] Reverse-phase HPLC (RP-HPLC) can also be used for separation based on hydrophobicity.[] Dialysis is another option for removing small molecule impurities.[14] |
Experimental Protocols
General Protocol for Monitoring a this compound Reaction by RP-HPLC
-
Reaction Setup:
-
Dissolve the amine-containing molecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[2]
-
Add the desired molar excess of the PFP ester solution to the solution of the amine-containing molecule with gentle mixing.
-
Allow the reaction to proceed at room temperature or 4°C, depending on the stability of the target molecule.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) or by acidifying the sample.
-
-
RP-HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C8 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for your molecule (e.g., 280 nm for proteins).
-
The unreacted amine-containing molecule, the PEGylated product, and byproducts should have different retention times. The PEGylated product will typically elute earlier than the unmodified molecule due to the hydrophilic nature of the PEG chain.
-
Quantify the peak areas to determine the percentage of conversion over time.
-
Data Presentation
Table 1: Comparison of PFP and NHS Ester Stability
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) | Often requires organic solvent |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
Data compiled from multiple sources.[7][8][15]
Table 2: Common Analytical Techniques for Monitoring PEGylation Reactions
| Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Separation of PEGylated product from unreacted protein and low molecular weight byproducts.[12] Can provide information on the degree of PEGylation.[12] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | Separation of PEGylated species with different numbers of attached PEGs, as the PEG chain can shield charges.[] Can separate positional isomers.[13] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | Monitoring reaction progress by separating the more hydrophilic PEGylated product from the starting material. Can separate positional isomers.[] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms the mass of the PEGylated product and determines the degree of PEGylation.[16] |
| Charged Aerosol Detection (CAD) | Universal detector that responds to non-volatile analytes. | Can quantify PEG reagents and PEGylated products that lack a UV chromophore.[9][17] |
Visualizations
Caption: General workflow for monitoring the progress of a this compound reaction.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
impact of temperature on Hydroxy-PEG3-PFP ester reactivity
Welcome to the technical support center for Hydroxy-PEG3-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a PEGylation reagent that contains a terminal hydroxyl (-OH) group and a pentafluorophenyl (PFP) ester. Its primary use is to conjugate with primary and secondary amines on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2][3] The PEG spacer enhances the aqueous solubility of the resulting conjugate, and the terminal hydroxyl group can be used for further derivatization.[1][3]
Q2: How does temperature affect the reactivity of this compound?
Temperature is a critical factor in the reaction kinetics. Generally, increasing the temperature accelerates the rate of the desired conjugation reaction (aminolysis).[4][5] However, it also significantly increases the rate of the competing hydrolysis reaction, where the PFP ester reacts with water and becomes inactive.[4][6] Therefore, the optimal temperature is a balance between achieving an efficient reaction rate and minimizing hydrolysis.[4]
Q3: What are the recommended reaction temperatures and times?
The ideal temperature depends on the stability of your biomolecule. Common protocols include:
-
4°C overnight for temperature-sensitive biomolecules.[4][7][8][9]
-
37°C for 30 minutes as an alternative for faster reactions, provided the biomolecule is stable at this temperature.[9][10]
Q4: Why is a PFP ester used instead of a more common NHS ester?
PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][7][11][12] They are less susceptible to spontaneous hydrolysis, which can lead to more efficient and reproducible conjugation reactions as more of the reagent is available to react with the target amine.[7][11]
Q5: How should I store and handle the this compound reagent?
Proper storage and handling are crucial due to the moisture-sensitive nature of PFP esters.[9][10][13]
-
Short-term storage: 0–4°C for days to weeks.[1]
-
Handling: Before use, always allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing inside the container, which would hydrolyze the ester.[8][9][10]
Q6: Can I prepare a stock solution of the PFP ester?
No, it is strongly recommended not to prepare stock solutions for storage.[8][10][13] The PFP ester moiety readily hydrolyzes, even in anhydrous organic solvents over time. You should dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused portion of the solution.[9][10][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Reaction temperature is too low. | For biomolecules stable at higher temperatures, consider increasing the incubation temperature from 4°C to room temperature (20-25°C), or even to 37°C for a shorter duration (e.g., 30 minutes).[9] |
| Reaction time is too short. | Extend the incubation time. A typical duration is 1-4 hours at room temperature, but allowing the reaction to proceed overnight at 4°C can improve yields, especially for less reactive molecules.[8][9] | |
| PFP ester was hydrolyzed before use. | The reagent is highly sensitive to moisture. Ensure the vial warms to room temperature before opening. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before initiating the reaction. Do not use pre-made solutions.[9][13] | |
| Incorrect buffer pH. | The optimal pH for the reaction is between 7.2 and 8.5.[4] A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates ester hydrolysis. Verify the pH of your reaction buffer. | |
| Presence of primary amines in the buffer. | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the PFP ester.[13] Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[7][9] If necessary, perform a buffer exchange on your sample via dialysis or a desalting column before starting.[13] | |
| Poor Reproducibility | Inconsistent reagent activity. | Due to moisture sensitivity, the activity of the PFP ester can vary if not handled consistently. Always allow the vial to reach room temperature before opening and prepare the solution fresh for every experiment.[9] |
| Variations in reaction temperature or time. | Minor fluctuations in temperature or incubation time can lead to different outcomes. Use a calibrated incubator or water bath and a precise timer to ensure consistency between experiments.[9] | |
| Precipitation Observed During Reaction | Poor solubility of the PFP ester or biomolecule. | PFP esters are often dissolved in a small amount of organic solvent (DMSO/DMF) before being added to the aqueous buffer.[4][13] If the final concentration of the organic solvent is too high, it may cause the biomolecule to precipitate. Conversely, adding the PFP ester solution too quickly can cause the reagent itself to precipitate. Add the PFP ester solution slowly while gently stirring the biomolecule solution.[7] If the biomolecule is prone to aggregation, adding 5-10% DMSO or DMF to the reaction buffer can improve solubility.[7] |
Data Summary
Impact of Temperature on Reaction Parameters
| Parameter | 4°C | Room Temperature (20–25°C) | 37°C |
| Recommended Incubation Time | Overnight | 1–4 hours[4][8] | ~30 minutes[9] |
| Relative Reaction Rate | Slow | Moderate | Fast |
| Relative Hydrolysis Rate | Low | Moderate | High[4] |
| Use Case | Ideal for temperature-sensitive biomolecules to minimize degradation and hydrolysis over a longer reaction time.[4] | Standard condition for most routine conjugations, offering a good balance between reaction speed and reagent stability.[7][9] | Suitable for robust biomolecules when a rapid conjugation is desired.[9] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization of the molar ratio of PFP ester to the target molecule, concentration, and reaction time may be required for specific applications.[4]
1. Materials Required:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2–8.5.[7][13]
-
Anhydrous Solvent: High-purity dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9][13]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or another amine-containing buffer.[7][8]
-
Purification equipment (e.g., desalting column or dialysis unit).
2. Procedure:
-
Step 1: Prepare the Biomolecule Solution
-
Ensure the biomolecule is in an appropriate amine-free Reaction Buffer. If the current buffer contains amines (like Tris), perform a buffer exchange.
-
Dissolve the biomolecule in the Reaction Buffer at a concentration of 0.5–5 mg/mL.[7]
-
-
Step 2: Prepare the PFP Ester Solution (Perform Immediately Before Use)
-
Step 3: Initiate the Conjugation Reaction
-
Step 4: Quench the Reaction (Optional)
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.
-
Incubate for an additional 30 minutes.[7]
-
-
Step 5: Purify the Conjugate
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Impact of temperature on PFP ester reaction pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG3-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG3-PFP ester, is a critical strategy in modern drug development and bioconjugation. The this compound provides a hydrophilic spacer arm with a terminal pentafluorophenyl (PFP) ester, an amine-reactive functional group known for its high efficiency and reduced susceptibility to hydrolysis compared to other active esters.[1][2] Thorough characterization of the resulting conjugates is imperative to ensure the identity, purity, and stability of the final product. This guide provides a comparative overview of the primary analytical methods for characterizing these conjugates, complete with quantitative data and detailed experimental protocols.
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates.[3] The most powerful and commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparison of Key Analytical Techniques
The selection of an analytical method depends on the specific information required, from purity assessment to detailed structural elucidation. The following table summarizes the key quantitative and qualitative information obtained from each technique.
| Parameter | HPLC (UV, ELSD, RI) | LC-MS / LC-MS/MS | NMR Spectroscopy (¹H, ¹⁹F) | FTIR Spectroscopy |
| Primary Information | Separation and quantification of conjugate, starting materials, and impurities.[4] | Confirms molecular weight of the conjugate and fragments; identifies conjugation sites.[5] | Provides unambiguous structural confirmation and absolute purity determination (qNMR).[4][6] | Confirms covalent bond formation and presence of functional groups.[7] |
| Quantitative Purity (%) | >99% (by area %)[6] | N/A (primarily for identification) | >98% (by qNMR with internal standard)[6] | N/A (qualitative) |
| Sensitivity | High (ng to µg, detector dependent)[8] | Very High (pg to ng)[9] | Moderate (µg to mg)[4] | Low (mg range) |
| Resolution | High (can resolve closely related species)[4] | High (can resolve species with small mass differences)[9] | Atomic level resolution[4] | Functional group level |
| Sample Requirement | Low (µg) | Low (ng to µg) | High (mg)[10] | High (mg) |
| Throughput | High | High | Low | High |
| Key Advantages | Robust, reproducible, excellent for purity and stability studies.[8] | Provides definitive molecular weight confirmation and structural information.[11] | Absolute quantification without a specific reference standard for the analyte; detailed structural insights.[4] | Fast, non-destructive, excellent for confirming reaction completion.[7] |
| Key Limitations | Requires a chromophore or specialized detector (ELSD/RI); does not provide structural information alone.[12] | Complex data analysis for heterogeneous samples; potential for ion suppression.[9] | Lower sensitivity; signal overlap in complex molecules can be challenging.[4] | Not suitable for quantification; provides limited structural detail. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of PEG compounds and bioconjugates and can be adapted for this compound conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-Phase HPLC (RP-HPLC) is highly effective for separating the conjugate from unreacted starting materials and byproducts based on hydrophobicity.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C.
-
Detection: UV at 220 nm and 280 nm (if the conjugated molecule has a chromophore) or ELSD for universal detection.[13]
-
-
Sample Preparation:
-
Dissolve the conjugate sample in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the conjugate and any impurities.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is the gold standard for confirming the molecular weight of the final conjugate.
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Use similar RP-HPLC conditions as described above, but replace TFA with a mass spectrometry-compatible acid like 0.1% formic acid to avoid ion suppression.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., 100-2000 m/z).
-
Data Acquisition: Acquire full scan MS data. For more detailed structural information, MS/MS fragmentation can be performed.[5]
-
-
Sample Preparation:
-
Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the zero-charge mass of the conjugate.
-
Compare the experimental mass to the theoretical mass of the expected conjugate to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR provides detailed structural information and can be used for absolute quantification (qNMR). Both ¹H and ¹⁹F NMR are highly valuable for characterizing this compound conjugates.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
For structural confirmation, dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[14]
-
For quantitative ¹H NMR (qNMR), accurately weigh approximately 10 mg of the conjugate and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of deuterated solvent.[6]
-
Filter the solution into an NMR tube.[14]
-
-
¹H NMR Analysis:
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Look for the disappearance of the PFP ester signals and the appearance of new signals corresponding to the newly formed amide bond and the conjugated molecule. The characteristic signals of the PEG linker (typically in the 3.5-3.7 ppm range) should be present.[15]
-
-
¹⁹F NMR Analysis:
-
Acquisition: Acquire a standard ¹⁹F NMR spectrum.
-
Data Analysis: The PFP ester has characteristic signals in the ¹⁹F NMR spectrum. The disappearance or significant reduction of these signals confirms the consumption of the starting material and the success of the conjugation reaction.[16] This technique is highly sensitive to fluorine-containing molecules with virtually no background interference.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
FTIR spectroscopy is a rapid and straightforward method to confirm the formation of the amide bond, indicating a successful conjugation.
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum (e.g., of the empty ATR crystal or a pure KBr pellet).
-
Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate with the spectra of the starting materials.
-
Look for the disappearance of the characteristic PFP ester carbonyl stretch (typically around 1790 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands, which confirm the formation of the amide linkage.[19][20]
-
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the logical relationships between the different characterization methods.
Caption: An experimental workflow for the synthesis and characterization of this compound conjugates.
Caption: Logical relationships between analytical methods for characterizing the conjugate.
References
- 1. precisepeg.com [precisepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enovatia.com [enovatia.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Peptides
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can lead to increased solubility, a longer in vivo half-life, and reduced immunogenicity. However, the inherent polydispersity of PEG polymers presents a significant analytical challenge, making the detailed characterization of PEGylated peptides by mass spectrometry (MS) a complex endeavor. This guide provides an objective comparison of common mass spectrometry-based approaches for the analysis of PEGylated peptides, supported by experimental data and detailed protocols.
Ionization Techniques: A Comparative Overview
The two most prevalent ionization techniques for analyzing large biomolecules, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each present distinct advantages and disadvantages for the characterization of PEGylated peptides.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser pulse desorbs and ionizes the sample embedded in a crystalline matrix, primarily generating singly charged ions.[1] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated, often resulting in multiply charged species.[1] |
| Mass Spectra | Typically produces simpler spectra with singly charged ions, which simplifies the interpretation of the heterogeneous PEG distribution.[1][2][3] | Generates complex spectra with multiple charge states for each PEGylated species, which can be challenging to deconvolute.[1][2][3] |
| Resolution | Can provide high resolution to observe individual oligomers of the heterogeneous PEGylated peptide.[2][3] | The complexity of overlapping charge states can make resolving individual oligomers difficult.[1][2][3] |
| Sample Preparation | Requires co-crystallization with a suitable matrix.[1] | The sample is introduced in a liquid solution, often coupled with liquid chromatography.[1] |
| Throughput | Generally higher throughput for direct analysis of multiple samples.[1] | Higher throughput when coupled with an autosampler and LC system.[1][4] |
| Sensitivity | High sensitivity, capable of detecting low-concentration samples.[1] | Also highly sensitive, particularly when coupled with advanced mass analyzers.[1] |
| Challenges | Potential for matrix interference in the low mass range and potential for in-source fragmentation.[1] | Spectral complexity due to multiple charging and the polydispersity of PEG.[1][4] |
Tandem Mass Spectrometry (MS/MS) for PEGylation Site Localization
Determining the precise location of PEG attachment is crucial for understanding the structure-activity relationship of a PEGylated peptide. Tandem mass spectrometry (MS/MS) techniques are employed to fragment the peptide backbone, allowing for the localization of the PEG moiety.
| Fragmentation Method | Principle | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation of the peptide backbone (primarily b- and y-type ions).[1] | A well-established and widely available fragmentation method.[1] | The labile PEG chain can preferentially fragment, leading to a loss of sequence information from the peptide backbone.[1] |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone (primarily c- and z-type ions) while preserving labile modifications.[1] | Preserves the PEG moiety, allowing for more confident localization on the peptide backbone.[1] Generally more effective for peptides with higher charge states.[1] | Can be less efficient for peptides with low charge states. |
| In-Source Decay (ISD) | Fragmentation is induced in the ion source of the mass spectrometer, often by increasing the accelerating voltage in MALDI.[1][2][3] | Can be used to generate fragment ions for sequencing and to simplify complex spectra by partially removing the PEG chain.[1] Allows for top-down determination of the PEGylation site without extensive sample treatment.[2][3] | Fragmentation can be less controlled and may not be as informative as MS/MS techniques.[1] |
Liquid Chromatography (LC) Separation of PEGylated Peptides
Coupling mass spectrometry with liquid chromatography (LC-MS) provides an additional dimension of separation, which is crucial for resolving the complex mixtures often encountered in PEGylation reactions.[1]
| LC Method | Separation Principle | Advantages for PEGylated Peptides | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[1][5][6] | Effective for separating PEGylated peptides from unreacted peptide and excess PEG, as well as for detecting aggregates.[1][5][6] | Limited resolution for separating species with similar hydrodynamic radii, such as PEG isomers or peptides with different degrees of PEGylation.[1] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity.[1] | Can separate PEGylated peptide isomers and species with different numbers of PEG chains.[1] The dispersity of the attached PEG can lead to peak broadening.[7] | The large, hydrophilic PEG chain can lead to poor retention and peak shape on traditional C18 columns.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates polar compounds using a polar stationary phase and a mobile phase with a high organic solvent content.[1] | Well-suited for retaining and separating highly hydrophilic PEGylated peptides.[1] | Requires careful method development to optimize separation.[1] |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for obtaining high-quality mass spectra of PEGylated peptides.
General Considerations:
-
Buffer Exchange: Samples should be free of non-volatile salts (e.g., NaCl, K2HPO4) and detergents (e.g., SDS, Triton X-100), as these can interfere with ionization.[8] Buffer exchange into a volatile buffer like ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) is recommended.[8]
-
Purity: The sample should be as pure as possible. Techniques like SEC or RP-HPLC can be used for purification prior to MS analysis.[5][6]
-
Avoid Contaminants: Avoid the use of glycerol, PEG-containing stabilizers, and detergents in the final sample preparation steps, as they can suppress the signal of the analyte.[8][9]
Protocol for MALDI-TOF MS:
-
Matrix Selection: Choose a suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample-Matrix Preparation: Mix the PEGylated peptide solution with the matrix solution. The ratio may need to be optimized, but a 1:1 (v/v) ratio is a good starting point.
-
Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
Protocol for ESI-MS:
-
Solvent System: Dissolve the PEGylated peptide in a solvent compatible with ESI, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid).[8]
-
Concentration: The optimal concentration will depend on the instrument's sensitivity but is typically in the low micromolar to nanomolar range.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system for separation prior to analysis.
-
Charge State Reduction: For complex spectra from highly polydisperse PEGs, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectra.[10][11]
Tandem MS (ETD) for PEGylation Site Mapping
-
LC-MS/MS Setup: Couple a liquid chromatography system to an ESI mass spectrometer equipped with ETD capabilities.
-
Separation: Separate the PEGylated peptide mixture using an appropriate LC method (e.g., RP-HPLC).
-
Precursor Ion Selection: In the mass spectrometer, select the multiply charged precursor ion of the PEGylated peptide of interest.
-
ETD Fragmentation: Subject the selected precursor ion to ETD fragmentation.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the c- and z-type fragment ions. The absence of a complete series of fragment ions at a specific location on the peptide backbone can indicate the site of PEGylation.
Visualizing Analytical Workflows
Caption: General workflow for mass spectrometry analysis of PEGylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. sciex.com [sciex.com]
comparing Hydroxy-PEG3-PFP ester vs NHS ester for labeling
A Comparative Guide to Amine-Reactive Labeling: Hydroxy-PEG3-PFP Ester vs. NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a labeling reagent is critical to the success of their experiments. This guide provides an in-depth, objective comparison of two popular amine-reactive labeling reagents: Hydroxy-PEG3-Pentafluorophenyl (PFP) ester and the widely used N-hydroxysuccinimide (NHS) ester. This comparison is supported by available experimental data and detailed protocols to inform the selection of the optimal reagent for applications such as creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and preparing other vital bioconjugates.
Introduction to Amine-Reactive Esters
Both PFP and NHS esters are activated esters designed to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1] This fundamental reaction is a cornerstone of bioconjugation. While both esters accomplish the same goal, their chemical properties, particularly their stability in aqueous solutions, can significantly impact the efficiency, reproducibility, and specificity of the labeling reaction.
This compound is a modern alternative that offers enhanced stability against hydrolysis.[2][3] The inclusion of a PEG (polyethylene glycol) linker can also improve the aqueous solubility of the resulting conjugate.[4] NHS esters are a well-established and widely used class of reagents for amine labeling, but they are known for their susceptibility to hydrolysis, especially in the aqueous buffers used for bioconjugation.[1][5]
Reaction Mechanism
The fundamental reaction for both PFP and NHS esters is the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of a leaving group (pentafluorophenol for PFP ester and N-hydroxysuccinimide for NHS ester).
Caption: Reaction mechanisms of PFP and NHS esters with a primary amine.
Comparative Performance
The key differences in performance between this compound and NHS ester lie in their stability, labeling efficiency, and specificity.
Stability in Aqueous Solutions
The most significant advantage of PFP esters over NHS esters is their higher resistance to hydrolysis in aqueous environments.[1][2] The competing hydrolysis reaction, where the ester reacts with water instead of the target amine, reduces the amount of active reagent available for conjugation, leading to lower yields.[1]
The rate of hydrolysis for both esters increases with pH.[5] However, PFP esters are consistently reported to be more stable under the slightly basic conditions (pH 7.2-9.0) that are optimal for amine labeling.[6][7]
| Feature | This compound | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0[6] | 7.2 - 8.5[6] |
| Hydrolytic Stability | More stable than NHS esters[1][2] | Prone to hydrolysis, especially at higher pH.[5] Half-life of ~10 mins at pH 8.6, 4°C and 4-5 hours at pH 7.0, 0°C.[5] |
| Solubility | Generally requires an organic co-solvent (DMSO, DMF).[8] | Generally requires an organic co-solvent (DMSO, DMF).[6] |
Labeling Efficiency
While direct, side-by-side quantitative comparisons of labeling efficiency under identical conditions are limited in the literature, the higher stability of PFP esters often translates to greater overall reaction efficiency.[6][8] This is particularly advantageous in situations where the concentration of the target protein is low or when a longer reaction time is required.
One study suggested that while NHS esters may have a higher intrinsic reactivity, their rapid hydrolysis can lead to lower yields of the desired conjugate compared to PFP esters under practical bioconjugation conditions.[1]
Labeling Specificity
A notable and significant advantage of PFP esters has been observed in the labeling of monoclonal antibodies (mAbs). PFP esters have been shown to exhibit a remarkable preference for a single lysine residue (K188) within the kappa light chain of human IgG antibodies.[9][10] This site-selective labeling results in a more homogeneous product with improved properties, such as reduced aggregation and enhanced brightness for fluorescently labeled antibodies.[9]
In contrast, NHS esters tend to label multiple lysine residues more randomly across both the heavy and light chains of an antibody, leading to a heterogeneous mixture of conjugates.[9]
| Performance Metric | This compound | NHS Ester |
| Antibody Labeling Site | Preferential labeling of the light chain (kappa K188).[9][10] | More random labeling of both heavy and light chains.[9] |
| Homogeneity of Conjugate | Higher, due to site-selective labeling.[9] | Lower, resulting in a heterogeneous mixture.[9] |
| Conjugate Properties | Can lead to reduced aggregation and improved brightness of antibody-fluorophore conjugates.[9] | Heterogeneity can potentially impact protein function.[11] |
Experimental Protocols
Below are generalized protocols for labeling proteins with this compound and NHS ester. It is important to optimize the reaction conditions, such as the molar excess of the ester and the incubation time, for each specific protein and labeling reagent.
Caption: A generalized experimental workflow for protein labeling.
Protocol 1: Protein Labeling with this compound
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.5)[8]
-
Anhydrous DMSO or DMF[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[6]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[8]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[8]
Protocol 2: Protein Labeling with NHS Ester
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)[12]
-
Anhydrous DMSO or DMF[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[13]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[12][13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.[6]
-
Quenching (Optional): Add the quenching buffer to stop the reaction.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to remove unreacted reagents.[12]
Conclusion and Recommendations
The choice between this compound and an NHS ester for amine-reactive labeling should be guided by the specific requirements of the experiment.
Choose this compound when:
-
High stability in aqueous solution is critical.
-
Reproducibility and higher conjugation efficiency are desired, especially with low protein concentrations.
-
Site-selective labeling of antibodies is advantageous to produce a more homogeneous product.
Choose NHS ester when:
-
Using a well-established and widely documented labeling chemistry is preferred.
-
A degree of heterogeneity in the final product is acceptable.
-
Cost is a primary consideration, as NHS esters are often more readily available and less expensive.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
A Comparative Guide to Amine-Reactive Crosslinkers: Alternatives to PFP Esters
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is a cornerstone of innovation. The choice of an amine-reactive crosslinker is a critical decision that dictates the success of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays and fundamental protein interaction studies. While pentafluorophenyl (PFP) esters are known for their high reactivity and stability, a landscape of alternative reagents offers distinct advantages for specific experimental needs. This guide provides an objective comparison of key alternatives to PFP esters, supported by performance data and detailed experimental protocols.
Key Alternatives to PFP Esters
The most common alternatives to PFP esters for amine-reactive conjugation include N-hydroxysuccinimide (NHS) esters, their water-soluble counterparts Sulfo-NHS esters, and carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Each of these reagents has unique properties regarding stability, solubility, and reaction kinetics.
Performance Comparison
The selection of an appropriate crosslinker is often a balance between reactivity and stability. While highly reactive esters can lead to efficient conjugation, they are often more susceptible to hydrolysis, a competing reaction that can reduce yield.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[1] | 7.2 - 8.5[1] | 7.2 - 8.5[1] | 8.0 - 10.0[1] |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF)[1] | Generally requires organic solvent (e.g., DMSO, DMF)[1] | Water-soluble[1] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[2][3] | Prone to hydrolysis, especially at higher pH[2][3] | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1] Can offer site-specific advantages (e.g., antibody light chain labeling).[4] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[1] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[1] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[3] | Susceptible to hydrolysis, which can lead to lower reaction yields.[1] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be less stable than an amide bond. |
Hydrolytic Stability of NHS Esters: The stability of NHS esters is highly dependent on pH. At a pH of 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours. This decreases dramatically to just 10 minutes at pH 8.6 and 4°C.[2] PFP esters are consistently reported to be less susceptible to this spontaneous hydrolysis in aqueous solutions.[2][3]
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry is crucial for optimizing conjugation reactions. The following diagrams illustrate the reaction mechanisms of common amine-reactive crosslinkers and a general experimental workflow.
Experimental Protocols
The following are generalized protocols for the use of NHS esters and EDC in bioconjugation. Optimization is often necessary for specific applications.
General Protocol for Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[5]
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[5][6]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[5]
-
Purification column (e.g., gel filtration or desalting column)[5]
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5] The final concentration of the organic solvent should typically not exceed 10%.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess unreacted label and quenching buffer using a desalting column or dialysis.
Two-Step Protein Crosslinking using EDC and NHS
This method is used to conjugate two proteins, minimizing self-conjugation of the second protein.[7]
Materials:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[7]
-
NHS or Sulfo-NHS[7]
-
Protein #1 (to be activated) in 0.1M MES buffer, pH 4.5-5[7]
-
Protein #2 (to be conjugated) in a suitable buffer (e.g., PBS)[7]
-
2-Mercaptoethanol (B42355) (to quench EDC)[8]
-
Hydroxylamine (B1172632) (to quench the overall reaction)
-
Desalting column[7]
Procedure:
-
Activation of Protein #1: To 1 mL of Protein #1 solution, add 0.4 mg EDC (~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (~5 mM).[8] React for 15 minutes at room temperature.[8]
-
Quench EDC: Add 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM) to quench the unreacted EDC.[8]
-
Purification (Optional): Remove excess reagents and byproducts using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS).[8]
-
Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 solution at an equimolar ratio.[8] Allow the proteins to react for 2 hours at room temperature.[8]
-
Quench Reaction: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the final conjugate using a desalting column.
Conclusion
The choice of an amine-reactive crosslinker is a critical parameter in the design of bioconjugation experiments. While PFP esters offer excellent stability, alternatives such as NHS esters, Sulfo-NHS esters, and EDC provide a versatile toolkit for researchers. NHS esters are a well-established and cost-effective option, though their hydrolytic instability must be considered.[2] Sulfo-NHS esters are the reagent of choice for cell surface labeling due to their water solubility and membrane impermeability.[1] EDC allows for the direct conjugation of carboxylates and amines, forming a native amide bond without an intervening spacer. By carefully considering the specific requirements of the application, including pH, solubility, and desired stability, researchers can select the optimal crosslinker to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. manuals.plus [manuals.plus]
PFP Esters vs. Other Linkers: A Comparative Guide to Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that directly influences the efficiency, stability, and functionality of bioconjugates. This guide provides an objective comparison of pentafluorophenyl (PFP) esters with other common amine-reactive linkers, including N-hydroxysuccinimide (NHS) esters, sulfo-NHS esters, and imidoesters. The information presented is supported by available experimental data to facilitate the selection of the most appropriate reagent for specific research needs.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative for amine modification in bioconjugation, offering distinct advantages in reactivity and stability.[1][2] The primary strengths of PFP esters lie in their enhanced stability towards hydrolysis and higher reactivity towards aminolysis compared to other active esters, particularly NHS esters.[2] This combination leads to more efficient and reliable conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[2]
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of conjugation efficiency across all linker types under identical conditions are limited in the literature. However, data on hydrolytic stability and some kinetic studies provide a strong basis for comparison.
Key Properties of Amine-Reactive Crosslinkers
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[3] | 7.2 - 8.5[3] | 7.2 - 8.5 | 8.0 - 10.0[3] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[3] | Generally requires organic solvent (DMSO, DMF) | Water-soluble[3] | Water-soluble |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[3] Can offer site-specific advantages (e.g., antibody light chain labeling).[3] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[3] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[3] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[3] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be reversible at high pH.[3] |
Hydrolytic Stability Comparison
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation.[2][5] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient reactions and better reproducibility.[2]
| Ester Type | Condition | Half-life |
| NHS Ester | pH 7.0, 0°C | 4-5 hours[5] |
| pH 8.6, 4°C | 10 minutes[5] | |
| pH 7, aqueous solution | Hours[5] | |
| pH 9, aqueous solution | Minutes[5] | |
| PFP Ester | Aqueous Solution | Consistently reported to be more stable than NHS esters.[3][5] One study found a PFP ester to be approximately six times more stable than its corresponding NHS ester.[5] |
Reaction Kinetics and Yield
Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis (the desired reaction with amines).[2]
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)[2] | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)[2] |
| Relative Coupling Speed | ~32 times faster than pentachlorophenyl ester (OPCP) and 111 times faster than a nitrophenyl ester (ONp) | Not available |
| Reaction Yield | In a comparative study with (2-phenylethyl)amine, the highest yield for PFP ester was slightly higher than that for NHS ester due to less hydrolysis.[1] | In the same study, the highest yield was slightly lower than PFP and TFP esters due to hydrolysis.[1] |
Signaling Pathways and Experimental Workflows
PFP Ester Reaction with a Primary Amine
The fundamental reaction of PFP esters involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.[3]
Reaction of a PFP ester with a primary amine.
General Bioconjugation Workflow
The following diagram outlines a typical workflow for a bioconjugation experiment using an amine-reactive crosslinker.
A typical workflow for bioconjugation.
Logical Flow of PFP Ester Advantages
The advantages of PFP esters stem from their chemical properties, which lead to improved experimental outcomes.
Logical flow of PFP ester advantages.
Experimental Protocols
Protocol 1: Protein Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.[3]
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[3]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]
Protocol 2: Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10-fold molar excess of the crosslinker to the protein solution if the protein concentration is above 5 mg/mL. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess is recommended.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.
-
Purification: Remove excess unreacted reagent by gel filtration or dialysis.
Protocol 3: Cell Surface Labeling with a Sulfo-NHS Ester
This protocol is designed for the specific labeling of proteins on the surface of living cells.[3]
Materials:
-
Sulfo-NHS ester-activated molecule (e.g., Sulfo-NHS-LC-Biotin)
-
Cell suspension
-
Ice-cold PBS, pH 8.0
-
Quenching solution (e.g., PBS with 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[3]
-
Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester in PBS (pH 8.0) to a final concentration of 2-5 mM.[3]
-
Reaction: Add the Sulfo-NHS ester solution to the cell suspension and incubate for 30 minutes at 4°C.
-
Quenching: Stop the reaction by washing the cells with the quenching solution.
References
A Researcher's Guide to Amine-Reactive Labeling: A Comparative Analysis of Hydroxy-PEG3-PFP Ester and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and specific labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. This guide provides a comprehensive comparison of Hydroxy-PEG3-PFP ester with a traditional alternative, the N-hydroxysuccinimide (NHS) ester, focusing on labeling efficiency and supported by experimental data and protocols.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more conventional N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation.[1][2] The primary advantage of PFP esters lies in their increased stability in aqueous solutions.[1][2] This heightened stability translates to a lower susceptibility to hydrolysis, a competing reaction that can significantly reduce the efficiency of the desired labeling of primary and secondary amines on biomolecules.[1][2] Consequently, the use of PFP esters can lead to higher conjugation efficiencies and more reproducible results.
Performance Comparison: PFP Ester vs. NHS Ester
One study comparing a PFP-activated fluorophore with its NHS-ester counterpart for labeling an antibody demonstrated a significant improvement in the degree of labeling (DOL) and the properties of the resulting conjugate when using the PFP ester. This highlights the practical benefits of the PFP chemistry in achieving more efficient bioconjugation.
| Feature | This compound | Hydroxy-PEG3-NHS Ester (Anticipated) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Aqueous Stability | Higher | Lower |
| Susceptibility to Hydrolysis | Lower | Higher |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 |
| Relative Labeling Efficiency | Higher | Lower |
Experimental Protocols
To quantify and compare the labeling efficiency of this compound and its alternatives, two primary methods can be employed: UV-Vis Spectroscopy for determining the Degree of Labeling (DOL) and MALDI-TOF Mass Spectrometry for analyzing the mass shift upon conjugation.
Protocol 1: Quantifying Labeling Efficiency by UV-Vis Spectroscopy (Degree of Labeling)
This method is suitable for quantifying the labeling of a protein with a chromophore-containing PEG linker.
1. Materials:
-
Protein solution of known concentration in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound (or alternative NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Labeling Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved PFP ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
3. Quantification (Degree of Labeling Calculation):
-
Measure the absorbance of the purified protein-PEG conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the chromophore (A_max).
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein Where:
-
CF is the correction factor (A280 of the free chromophore / A_max of the free chromophore).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated PEG linker: PEG Concentration (M) = A_max / ε_PEG Where:
-
ε_PEG is the molar extinction coefficient of the PEG linker's chromophore at its A_max.
-
-
Calculate the Degree of Labeling (DOL): DOL = PEG Concentration (M) / Protein Concentration (M)
Protocol 2: Quantifying Labeling Efficiency by MALDI-TOF Mass Spectrometry
This method directly measures the mass increase of the protein upon conjugation with the PEG linker.
1. Materials:
-
Unlabeled protein solution
-
Labeled and purified protein-PEG conjugate solution
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA)
-
MALDI-TOF Mass Spectrometer
2. Sample Preparation:
-
Mix the unlabeled and labeled protein samples (typically 1-10 pmol/µL) with the MALDI matrix solution.[3]
-
Spot the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.[3]
3. Data Acquisition and Analysis:
-
Acquire the mass spectra of both the unlabeled and labeled protein samples in the linear positive ion mode.[3]
-
Determine the average molecular weight of the unlabeled protein (MW_protein).
-
Determine the average molecular weight of the labeled protein (MW_conjugate).
-
Calculate the mass difference (ΔMW) = MW_conjugate - MW_protein.
-
Calculate the average number of PEG molecules per protein (Degree of PEGylation): Degree of PEGylation = ΔMW / MW_PEG Where:
-
MW_PEG is the molecular weight of the this compound.
-
Visualizing the Workflow and Reaction
To further clarify the processes, the following diagrams illustrate the experimental workflow for quantifying labeling efficiency and the chemical reaction of the PFP ester.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEG-Protein Conjugates
For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic proteins is a cornerstone of creating effective and commercially viable biopharmaceuticals. Polyethylene glycol (PEG) conjugation, or PEGylation, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic properties of proteins. This guide provides an objective comparison of the in vitro and in vivo stability of PEG-protein conjugates against their non-PEGylated counterparts, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The covalent attachment of PEG chains to a protein can dramatically alter its stability profile. This modification increases the hydrodynamic size of the protein, which in turn reduces renal clearance and shields it from proteolytic enzymes and the host's immune system.[1][2] These benefits translate to a longer circulation half-life, improved resistance to degradation, and enhanced therapeutic efficacy.
In Vivo Stability: Enhanced Half-Life
One of the most significant advantages of PEGylation is the substantial extension of a protein's in vivo half-life. This allows for less frequent dosing, which can improve patient compliance and quality of life. The extent of half-life extension is influenced by the size and architecture (linear vs. branched) of the attached PEG molecule.[3][4]
| Protein | PEG Size and Type | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |
| Interferon α-2a | 40 kDa branched | 2.3 hours | 50 hours | ~22x |
| Interferon α-2b | 20 kDa linear | 4 hours | 40 hours | 10x |
| 40 kDa linear | 4 hours | 62 hours | 15.5x | |
| Uricase (in rats) | di-PEGylated | ~2 hours | 22.8 hours | ~11.4x |
| Cytochrome c (at 70°C) | 4 PEG chains | 4.00 hours | 6.84 hours | ~1.7x |
| 8 PEG chains | 4.00 hours | 9.05 hours | ~2.3x |
This table compiles data from multiple sources to illustrate the general trend of increased in vivo and thermal stability upon PEGylation. Specific values can vary based on the protein, PEGylation chemistry, and experimental conditions.[5][6]
In Vitro Stability: Thermal and Proteolytic Resistance
Beyond its in vivo benefits, PEGylation also confers significant advantages to the in vitro stability of proteins, which is crucial for manufacturing, storage, and shelf-life.
Thermal Stability: PEGylation generally increases the thermal stability of proteins, as indicated by a higher melting temperature (Tm). This enhancement is attributed to the protective hydrophilic shield created by the PEG chains, which reduces the likelihood of aggregation upon thermal stress.[7]
| Protein | PEG Molecular Weight | Melting Temperature (Tm) of Unmodified Protein | Trend with Increasing PEG Molecular Weight |
| Lysozyme (B549824) | 2 kDa, 5 kDa, 10 kDa | 75.2°C | Tm increases with higher molecular weight |
| T4 Lysozyme | 2 kDa (linear) | 56.8°C | Tm increased to 62.6°C |
| 2 kDa (cyclic) | 56.8°C | Tm increased to 63.2°C |
Data compiled from studies on lysozyme and T4 lysozyme highlight the positive correlation between PEG molecular weight and thermal stability.[7][8]
Proteolytic Stability: The steric hindrance provided by the PEG chains physically blocks the access of proteolytic enzymes to the protein surface, thereby significantly slowing down degradation.[1][9] This increased resistance to proteolysis is a key factor in the extended in vivo half-life of PEGylated proteins. Studies on alpha-1 antitrypsin (AAT) have shown that conjugation with a 2-armed 40 kDa PEG greatly improves its resistance to proteolytic degradation.[10] After a 27-hour exposure to a protease, the two-armed PEG-AAT conjugate retained approximately 66% of its activity, while the unmodified protein would be significantly more degraded under similar conditions.[10]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for accurately assessing the stability of PEG-protein conjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG-protein conjugate in plasma by monitoring its degradation over time.
Materials:
-
PEG-protein conjugate
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., ELISA, HPLC, LC-MS/MS)
Procedure:
-
Prepare a stock solution of the PEG-protein conjugate in PBS.
-
Incubate the conjugate at a final concentration of 100 µg/mL in pre-warmed plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Stop the reaction by adding a protein precipitation agent to the aliquots.
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analyze the supernatant to quantify the amount of intact PEG-protein conjugate remaining.
-
Calculate the half-life (t½) of the conjugate in plasma.[11][12]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
Materials:
-
PEG-protein conjugate sample
-
SEC column (e.g., silica-based with a diol hydrophilic layer)
-
UHPLC or HPLC system with a UV detector
-
Mobile phase (e.g., 0.2 M sodium chloride in 100 mM phosphate (B84403) buffer, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C).
-
Inject a defined volume of the protein sample onto the column.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas of the different species to determine the percentage of aggregation in the sample.[13][14][15]
Thermal Stability Assay using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of a protein as an indicator of its thermal stability.
Materials:
-
Unmodified and PEGylated protein samples
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl)
-
SYPRO Orange dye (5000x stock)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare a working stock of SYPRO Orange dye.
-
In a 96-well PCR plate, mix the protein solution, SYPRO Orange dye, and assay buffer to a final volume of 25 µL.
-
Seal the plate and place it in the real-time PCR instrument.
-
Perform a melt curve analysis by ramping the temperature from 25°C to 99°C at a rate of 0.5°C per 30 seconds.
-
Monitor the fluorescence of SYPRO Orange, which increases as it binds to the exposed hydrophobic regions of the unfolding protein.
-
The midpoint of the resulting melt curve represents the Tm of the protein. A higher Tm indicates greater thermal stability.[7]
Visualizing Key Concepts and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate key aspects of PEG-protein conjugate stability.
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. nhsjs.com [nhsjs.com]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nhsjs.com [nhsjs.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
A Researcher's Guide to Assessing the Biological Activity of Hydroxy-PEG3-PFP Ester Conjugates
For researchers, scientists, and drug development professionals, the modification of biologics to enhance their therapeutic properties is a paramount objective. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve a drug's pharmacokinetic and pharmacodynamic profile. The choice of linker chemistry for PEGylation is critical to the success of the conjugation and the preservation of the biologic's activity. This guide provides a comprehensive comparison of Hydroxy-PEG3-PFP ester for bioconjugation, with a focus on assessing the biological activity of the resulting conjugates.
This compound is a heterobifunctional linker that combines a short, hydrophilic PEG spacer with a highly reactive pentafluorophenyl (PFP) ester. This combination offers distinct advantages over more traditional N-hydroxysuccinimide (NHS) esters, primarily in terms of stability and reaction efficiency. This guide will delve into the characteristics of PFP esters, provide detailed experimental protocols for conjugation and activity assessment, and present a comparative analysis to aid in the selection of the optimal conjugation strategy.
Superior Stability of PFP Esters for Efficient Bioconjugation
The PFP ester moiety of this compound provides a significant advantage in bioconjugation reactions due to its enhanced stability in aqueous solutions compared to the more commonly used NHS esters.[1] NHS esters are known to be susceptible to hydrolysis, especially at neutral to alkaline pH, which can lead to lower conjugation yields as the ester is consumed by reaction with water rather than the target amine on the biomolecule.[1][2]
PFP esters, in contrast, exhibit greater resistance to hydrolysis, providing a wider window for the conjugation reaction to occur.[1][3] This increased stability can result in higher yields and more consistent and reproducible conjugation outcomes.[1]
Table 1: Comparative Stability of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Relative Hydrolytic Stability | Higher | Lower | [1][3] |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | [2] |
| Half-life in Aqueous Buffer (pH 8.6, 4°C) | Significantly longer than NHS esters | ~10 minutes | [1] |
Experimental Protocols for Assessing Biological Activity
The ultimate measure of a successful bioconjugation strategy is the retention of the biological activity of the modified molecule. PEGylation can sometimes sterically hinder the interaction of a protein with its target, leading to a decrease in activity.[4][5] Therefore, a thorough assessment of the biological function of the this compound conjugate is essential.
Workflow for Conjugation and Activity Assessment
The following diagram outlines a typical workflow for conjugating a protein with this compound and subsequently assessing its biological activity.
Caption: Workflow for conjugation and biological activity assessment.
Detailed Methodologies
1. Protein Conjugation with this compound
This protocol provides a general guideline for conjugating a protein with this compound. Optimization of the molar ratio of the PFP ester to the protein and reaction conditions may be necessary for each specific biomolecule.
-
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.5
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
-
-
Procedure:
-
Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Add the desired molar excess of the PFP ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
2. Determination of the Degree of PEGylation by MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the number of PEG chains attached to the protein.
-
Procedure:
-
Desalt the purified conjugate and the unconjugated protein samples.
-
Prepare the samples for MALDI-TOF analysis by mixing with a suitable matrix (e.g., sinapinic acid).
-
Acquire the mass spectra for both the unconjugated protein and the PEGylated conjugate.
-
The mass difference between the peaks of the conjugated and unconjugated protein corresponds to the mass of the attached PEG moieties.
-
Calculate the degree of PEGylation by dividing the total mass added by the molecular weight of the Hydroxy-PEG3-PFP linker.
-
3. In Vitro Biological Activity Assay (Example: Reporter Gene Assay)
The choice of biological activity assay will depend on the specific function of the protein. The following is an example of a reporter gene assay, which is commonly used to assess the activity of signaling proteins.
-
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway initiated by the protein of interest. The amount of reporter protein produced is proportional to the biological activity of the protein.
-
Procedure (General):
-
Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the unconjugated protein (as a standard), the this compound conjugate, and a negative control.
-
Add the protein solutions to the cells and incubate for a period sufficient to induce gene expression.
-
Lyse the cells and measure the reporter gene product (e.g., luciferase activity using a luminometer).
-
Construct dose-response curves and compare the EC50 values of the conjugated and unconjugated protein to determine the relative biological activity.
-
Comparative Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table.
Table 2: Hypothetical Comparison of a PEGylated Antibody Fragment
| Parameter | Unconjugated Fab | Hydroxy-PEG3-PFP-Fab | NHS-PEG3-Fab |
| Degree of PEGylation (avg) | N/A | 1.8 | 1.5 |
| Conjugation Yield (%) | N/A | 85 | 65 |
| Binding Affinity (KD, nM) | 1.2 | 2.5 | 3.1 |
| In Vitro Cell Proliferation IC50 (nM) | 5.8 | 10.2 | 14.5 |
| Relative Biological Activity (%) | 100 | 57 | 40 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the protein and specific experimental conditions.
Signaling Pathway Visualization
Understanding the mechanism of action of the protein is crucial for interpreting the results of the biological activity assays. The following is an example of a simplified signaling pathway diagram created using Graphviz.
Caption: Simplified cell signaling pathway initiated by a PEGylated protein.
Conclusion
This compound offers a compelling alternative to traditional NHS esters for the PEGylation of biomolecules, primarily due to its superior stability in aqueous reaction conditions. This enhanced stability can lead to more efficient and reproducible conjugations. However, as with any modification, a thorough assessment of the biological activity of the resulting conjugate is critical. By employing a systematic approach that includes precise characterization of the conjugate and robust functional assays, researchers can confidently evaluate the impact of PEGylation with this compound and optimize their bioconjugation strategies for the development of improved therapeutic biologics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of brain-derived neurotrophic factor for preserved biological activity and enhanced spinal cord distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxy-PEG3-PFP Ester and Longer PEG Linkers in Bioconjugation
In the landscape of advanced therapeutics and diagnostics, the choice of a chemical linker to conjugate a biomolecule to a payload, such as a drug or a dye, is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3] This guide provides an objective comparison between a short-chain linker, Hydroxy-PEG3-PFP ester, and its longer-chain counterparts, supported by experimental data to inform the rational design of bioconjugates for researchers, scientists, and drug development professionals.
The Role of PEG Linkers and the PFP Ester Reactive Group
PEG linkers are composed of repeating ethylene (B1197577) glycol units and serve as flexible, hydrophilic spacers.[4] The length of the PEG chain is a crucial design parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[2][5] Key functions of PEG linkers in bioconjugation, particularly in the context of Antibody-Drug Conjugates (ADCs), include:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the bioconjugate. The hydrophilic nature of PEG helps to counteract this, improving solubility and stability.[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its plasma half-life, leading to greater accumulation at the target site.[7][8][9]
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking potentially immunogenic epitopes on the biomolecule or payload from the immune system.[3][10]
The Pentafluorophenyl (PFP) ester is an amine-reactive functional group used for conjugation to primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[11][12] Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions, especially at a slightly basic pH.[11][13][14]
Head-to-Head Comparison: Short (PEG3) vs. Longer PEG Linkers
The choice between a short PEG linker like PEG3 and a longer one involves a trade-off between various properties. While longer PEG chains can offer enhanced solubility and pharmacokinetic benefits, they may also introduce steric hindrance that could potentially interfere with target binding or cellular uptake.[5][9]
Data Presentation
The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths. It is important to note that this data is synthesized from different experimental systems and should be interpreted as illustrating general trends.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [9]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.5 | 3.4 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[15]
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Cell Line | IC50 (ng/mL) | Reference |
| PEG2 | L2987 (CD70+) | 1.9 | [15] |
| PEG4 | L2987 (CD70+) | 2.0 | [15] |
| PEG8 | L2987 (CD70+) | 2.0 | [15] |
| PEG12 | L2987 (CD70+) | 2.5 | [15] |
This data suggests that for this particular ADC, increasing PEG length from PEG2 to PEG12 had a minimal impact on in vitro potency.
Table 3: General Properties of Short vs. Long PEG Linkers [5][7][9]
| Property | Short-Chain PEG (e.g., PEG3) | Long-Chain PEG (e.g., >PEG8) |
| Hydrophilicity | Moderate improvement. | Significant increase, especially for hydrophobic payloads. |
| Aggregation Reduction | May be sufficient for less hydrophobic conjugates. | More effective at preventing aggregation. |
| In Vivo Half-life | Moderate increase in circulation time. | Significantly extended circulation half-life. |
| Steric Hindrance | Less likely to cause significant steric hindrance. | Can introduce steric hindrance, potentially interfering with target binding. |
| In Vitro Potency | Often higher due to less steric hindrance. | May be reduced in some cases due to slower internalization or hindered binding. |
Experimental Protocols
General Protocol for Protein Conjugation with a PEG-PFP Ester
This protocol outlines a general procedure for conjugating a PFP ester-activated PEG linker to a protein. The optimal conditions (e.g., molar excess of linker, reaction time, temperature) may need to be determined empirically for each specific protein and linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Hydroxy-PEG-PFP ester (e.g., this compound).
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).[12]
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PEG-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[12][16] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[12][17]
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved PEG-PFP ester solution to the protein solution with gentle stirring.[18]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[17][19] The optimal time and temperature should be determined empirically.
-
Quenching: Add quenching buffer to the reaction mixture to consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.[12]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling, purity, and functional activity.
Experimental Workflow for ADC Evaluation
The following diagram illustrates a typical workflow for the evaluation of an Antibody-Drug Conjugate.
Signaling Pathways and Logical Relationships
ADC Internalization and Payload Release
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, from binding to a cell surface receptor to the release of the cytotoxic payload.
Conclusion
The selection of the optimal PEG linker length is a critical decision in the design of bioconjugates that requires a careful balance of competing properties.[7] A short linker like this compound offers a conservative approach, providing a moderate improvement in hydrophilicity and pharmacokinetics, which can be sufficient for many applications while minimizing the risk of reduced in vitro potency due to steric hindrance.[7] The PFP ester provides an advantage over NHS esters with its enhanced stability in aqueous solutions, potentially leading to higher conjugation efficiencies.[11][14]
Longer PEG linkers are particularly advantageous for highly hydrophobic payloads or when a significant extension in plasma half-life is desired to improve in vivo efficacy.[7][9] However, the potential for steric hindrance and a possible decrease in in vitro activity must be carefully evaluated.[9] Ultimately, the ideal PEG linker length is context-dependent and should be determined empirically for each specific biomolecule, payload, and intended application.[6][9]
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. precisepeg.com [precisepeg.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
PFP Esters: A Superior Choice for Amine-Reactive Bioconjugation
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of crosslinker is critical, directly influencing the efficiency, stability, and functionality of the resulting conjugate. For researchers, scientists, and drug development professionals, pentafluorophenyl (PFP) esters have emerged as a superior alternative to more traditional amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, offering distinct advantages in reactivity, stability, and overall performance.[1]
This guide provides an objective comparison of PFP esters with other common amine-reactive crosslinkers, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
Key Advantages of PFP Esters
The primary advantages of PFP esters over other active esters, particularly NHS esters, lie in their increased stability towards hydrolysis and their higher reactivity towards aminolysis.[1] This combination allows for more efficient and reliable conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1][2] This competing reaction reduces the amount of active ester available for conjugation, often necessitating the use of a larger excess of the reagent.[1] PFP esters are demonstrably less subject to spontaneous hydrolysis, providing a longer reaction window, which can be advantageous for complex conjugations or when working with low concentrations of reactants.[2][3][4] While the rate of hydrolysis for both ester types increases with rising pH, PFP esters consistently show greater resistance under comparable conditions.[2]
Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the PFP ester more electrophilic and the pentafluorophenolate a better leaving group.[1] This results in faster reaction kinetics for aminolysis (the desired reaction with amines) compared to NHS esters.[1] Kinetic studies have shown the superiority of PFP esters in forming amide bonds, with one study reporting a reaction rate approximately 70 times faster than the corresponding NHS-ester platform.[5]
Comparative Performance Data
The following table summarizes the key properties and performance metrics of PFP esters in comparison to other common amine-reactive crosslinkers.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines[1][5] | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide[1][6] | Amide[6] | Amide[6] | Amidine[6] |
| Optimal pH Range | 7.2 - 9.0[6] | 7.2 - 8.5[6] | 7.2 - 8.5[6] | 8.0 - 10.0[6] |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF)[6] | Generally requires organic solvent (e.g., DMSO, DMF)[6] | Water-soluble[6] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[1][2][6] | Prone to hydrolysis, especially at higher pH[2][3][6] | More stable than NHS esters in aqueous solution[6] | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1][6] | Well-established chemistry with a wide variety of available reagents.[6] | Water-solubility allows for direct use in aqueous buffers without organic solvents.[6] | Reaction preserves the positive charge of the amine.[6] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[3][4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[1][6] | Can still be susceptible to hydrolysis.[6] | The resulting amidine bond can be less stable than an amide bond. |
| Half-life | ~6-fold more stable than NHS ester in aqueous solution.[2] | pH 7.0, 0°C: 4-5 hours; pH 8.6, 4°C: 10 minutes.[2] | Not extensively documented, but generally more stable than NHS esters. | Highly pH-dependent. |
Reaction Mechanism and Workflow
The reaction of a PFP ester with a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of pentafluorophenol.[5][6]
A typical experimental workflow for bioconjugation using a PFP ester involves dissolving the ester in an organic solvent, followed by its addition to the biomolecule in an appropriate buffer.
Experimental Protocols
Below are detailed methodologies for key experiments involving PFP esters.
General Protocol for Protein Conjugation
This protocol describes the general steps for conjugating a PFP ester to a protein.
Materials:
-
Protein of interest
-
PFP ester crosslinker
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[7][8] Avoid buffers containing primary amines like Tris.[8][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7][8]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette[8]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[10] If the protein solution contains primary amines, exchange the buffer using a desalting column or dialysis.[8][10]
-
PFP Ester Preparation: Immediately before use, prepare a stock solution of the PFP ester in anhydrous DMSO or DMF, typically at a concentration of 10 mM.[7][10] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[8][9]
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the PFP ester stock solution to the protein solution.[10] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[7][10] Optimal incubation time may need to be determined empirically.[10]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][10]
-
Characterization: Analyze the conjugate to determine the degree of labeling (DOL) and confirm successful conjugation using methods such as SDS-PAGE, HPLC, or mass spectrometry.[10]
Two-Step Bioconjugation Workflow using a Heterobifunctional PFP Ester
This workflow is applicable for heterobifunctional linkers containing a PFP ester for amine reactivity and a second functional group (e.g., BCN for click chemistry).[10]
Protocol for Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
BCN-functionalized protein (from the general conjugation protocol)
-
Azide-modified molecule of interest (e.g., drug, peptide, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4[10]
Procedure:
-
Reagent Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.[10]
-
SPAAC Reaction: To the BCN-functionalized protein solution, add a 2- to 10-fold molar excess of the azide-modified molecule.[10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[10]
-
Purification: Purify the final protein conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography or dialysis.[10]
-
Characterization: Analyze the final conjugate to determine the degree of labeling and confirm successful conjugation using techniques like UV-Vis spectroscopy or mass spectrometry.[10]
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments. PFP esters offer a distinct advantage in their increased stability to hydrolysis compared to the widely used NHS esters, which can lead to more efficient and reproducible conjugations.[6] Their enhanced reactivity further contributes to higher yields and more reliable outcomes. While considerations such as solubility and hydrophobicity should be taken into account, the evidence strongly supports the superiority of pentafluorophenyl esters for a wide range of amine-reactive conjugation reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Hydroxy-PEG3-PFP Ester: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hydroxy-PEG3-PFP ester, a reagent commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Hazard Identification and Safety Data
While some suppliers classify this compound as not hazardous, others provide GHS hazard statements indicating potential risks.[1][2] To ensure the highest safety standards, it is prudent to handle this compound as potentially hazardous.
Summary of Chemical Safety Information:
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate | [3] |
| CAS Number | 1807537-40-1 | [1][2] |
| Molecular Formula | C15H17F5O6 | [1] |
| Molecular Weight | 388.29 g/mol | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501 | [2] |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following PPE to minimize exposure:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[1]
III. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as special waste, in accordance with local, state, and federal regulations.[1] Do not discharge into drains or the environment.[1]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Container Labeling:
-
The waste container must be robust, chemically resistant, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "Waste this compound".
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste.
-
Avoid exposure to heat, flames, and sparks.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
1. Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.[1]
-
Sweep up the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
2. Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Prevent entry into the contaminated area until it has been cleared by trained professionals.
V. First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air.[1] If symptoms persist, seek medical attention.[1]
-
Ingestion: Seek immediate medical attention.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hydroxy-PEG3-PFP ester
Essential Safety and Handling Guide for Hydroxy-PEG3-PFP Ester
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Identity and Hazards
This compound is a PEG-based PROTAC linker.[1][2] While one safety data sheet classifies it as not hazardous under GHS, others provide hazard statements, indicating that caution should be exercised during handling.[3][4]
| Identifier | Value |
| Chemical Name | This compound[3] |
| Synonyms | Pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate[1] |
| CAS Number | 1807537-40-1[3] |
| Molecular Formula | C15H17F5O6[3] |
| Molecular Weight | 388.29 g/mol [3] |
| Potential Hazard Statements |
| H302: Harmful if swallowed[4] |
| H315: Causes skin irritation[4] |
| H319: Causes serious eye irritation[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specific Equipment | Reason |
| Eye Protection | Chemical splash goggles[5] | To prevent eye irritation from splashes. |
| Hand Protection | Suitable chemical-resistant gloves (e.g., nitrile)[3][6] | To prevent skin irritation upon contact. |
| Body Protection | Laboratory coat[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Approved mask or respirator[3] | Recommended when handling the powder to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Storage and Preparation:
-
Storage: Store this compound in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[7]
-
Preparation:
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. axispharm.com [axispharm.com]
- 4. This compound | Pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
